molecular formula C9H11NO2 B1312900 Methyl 4-amino-2-methylbenzoate CAS No. 6933-47-7

Methyl 4-amino-2-methylbenzoate

Cat. No.: B1312900
CAS No.: 6933-47-7
M. Wt: 165.19 g/mol
InChI Key: NRTWXBXJSGGTTE-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methylbenzoate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTWXBXJSGGTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470361
Record name Methyl 4-amino-2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6933-47-7
Record name Methyl 4-amino-2-methylbenzoate
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Record name Methyl 4-amino-2-methylbenzoate
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Foundational & Exploratory

Methyl 4-amino-2-methylbenzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-amino-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 6933-47-7), a key chemical intermediate in the pharmaceutical and fine chemical industries.[1] This document details its chemical and physical properties, outlines a representative experimental protocol for its synthesis and purification, and discusses its primary applications.

Core Properties and Data

This compound is a substituted aromatic amine and ester. Its molecular structure, featuring an amino group and a methyl ester on a toluene backbone, makes it a versatile building block for the synthesis of more complex molecules.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound and its common precursor, 4-amino-2-methylbenzoic acid, are summarized in the table below.

PropertyThis compound4-Amino-2-methylbenzoic Acid (Precursor)
CAS Number 6933-47-7[3]2486-75-1[4]
Molecular Formula C₉H₁₁NO₂[3]C₈H₉NO₂[5]
Molecular Weight 165.19 g/mol [3]151.16 g/mol [4]
Physical Form Solid[4]Solid[4]
Melting Point Data not available160-165 °C[4]
Boiling Point 302.4±22.0 °C (Predicted)Data not available
Density 1.132±0.06 g/cm³ (Predicted)Data not available
Purity Typically >97%[1]Typically 95%[4]
IUPAC Name This compound[3]4-amino-2-methylbenzoic acid[5]

Synthesis and Purification: Experimental Protocols

This compound can be synthesized from 4-amino-2-methylbenzoic acid via Fischer esterification. This acid-catalyzed reaction with methanol is a standard and effective method for producing the methyl ester.

Synthesis Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 4-amino-2-methylbenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-2-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of acid).

  • Acid Catalysis: While stirring the suspension, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases and the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethyl acetate and hexanes

  • Erlenmeyer flask, heating plate, ice bath, Büchner funnel, and filter paper.

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials.[2] Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a wide range of chemical modifications. It serves as a foundational component in the development of more complex, biologically active molecules.[2] This compound is particularly noted for its use in the synthesis of analgesics and anti-inflammatory drugs.[2]

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 4-Amino-2-methylbenzoic Acid + Methanol reflux Acid Catalysis (H₂SO₄) Reflux start->reflux Esterification neutralize Neutralization (NaHCO₃) reflux->neutralize extract Extraction (Ethyl Acetate) neutralize->extract dry Drying & Concentration extract->dry crude_product Crude Product dry->crude_product recrystallize Recrystallization isolate Isolation & Drying recrystallize->isolate pure_product Pure this compound isolate->pure_product crude_product->recrystallize

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Components

The logical relationship between the starting material, the reaction type, and the final product is depicted below.

Logical_Relationship cluster_reactants Reactants start Starting Material: 4-Amino-2-methylbenzoic Acid reaction Reaction: Fischer Esterification start->reaction reagent Reagent: Methanol reagent->reaction catalyst Catalyst: Sulfuric Acid catalyst->reaction product Product: This compound reaction->product

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-methylbenzoate is a chemical compound of interest in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in the field. This document details the compound's structural and chemical characteristics, presents a summary of its quantitative data in a structured format, and outlines detailed experimental protocols for the determination of its key properties. Furthermore, a logical workflow for its synthesis is visualized to aid in laboratory applications. While the direct biological signaling pathways of this compound are not extensively documented, this guide also touches upon the known biological significance of the broader class of 4-aminobenzoic acid derivatives to provide a contextual understanding of its potential relevance in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 6933-47-7, is an aromatic ester.[1][2][3] Its chemical structure consists of a benzene ring substituted with a methyl group at position 2, an amino group at position 4, and a methyl ester group at position 1. The molecular formula of the compound is C₉H₁₁NO₂, and its molecular weight is 165.19 g/mol .[2][3]

The following table summarizes the key physicochemical properties of this compound. For comparative purposes, data for the closely related compound, Methyl 4-aminobenzoate, is also included where available.

PropertyValue (this compound)Value (Methyl 4-aminobenzoate)
Molecular Formula C₉H₁₁NO₂C₈H₉NO₂
Molecular Weight 165.19 g/mol [2][3]151.16 g/mol
CAS Number 6933-47-7[1][2][3]619-45-4
Physical Form Solid[1]Crystalline Powder
Melting Point No experimental data available110-111 °C[4]
Boiling Point 302.4 ± 22.0 °C (Predicted)[5]Not available
Density 1.132 ± 0.06 g/cm³ (Predicted)[5]Not available
pKa (acidic) 2.59 ± 0.10 (Predicted)[5]Not available
Solubility Soluble in alcohol and ether; slightly soluble in water.Soluble in alcohol and ether; slightly soluble in water.[6]
LogP (Octanol-Water Partition Coefficient) No experimental data availableNot available

Experimental Protocols

Detailed experimental procedures for the determination of the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point is a key characteristic of a liquid and is sensitive to atmospheric pressure.

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).

  • Procedure (Micro method):

    • A small amount of liquid this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated in a heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility provides insights into the polarity and potential solvent systems for a compound.

  • Apparatus: Test tubes, vortex mixer (optional), analytical balance.

  • Procedure (Qualitative):

    • A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

    • A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or diethyl ether) is added.

    • The mixture is agitated vigorously for a set period.

    • Visual observation is used to determine if the solid has dissolved completely, partially, or not at all.

  • Procedure (Quantitative):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow

This compound can be synthesized through several routes. A common laboratory method is the Fischer esterification of 4-amino-2-methylbenzoic acid with methanol in the presence of an acid catalyst. Another route involves the reduction of a nitro group to an amine. The following diagram illustrates a typical workflow for the synthesis via Fischer esterification.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Reactant1 4-amino-2-methylbenzoic acid Reaction Reflux Reactant1->Reaction Reactant2 Methanol (excess) Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Cool & Quench Purification Recrystallization / Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product Analysis Characterization (NMR, IR, MS) Product->Analysis

A generalized workflow for the synthesis of this compound.

Potential Biological Relevance

While there is a lack of specific studies on the biological activity and signaling pathways of this compound itself, it belongs to the class of 4-aminobenzoic acid (PABA) derivatives. PABA is a known intermediate in the synthesis of folate (vitamin B9) in bacteria, fungi, and plants. Folate is essential for DNA synthesis, repair, and methylation.

Derivatives of 4-aminobenzoic acid have been investigated for a range of therapeutic applications. For instance, some esters of PABA are used as local anesthetics (e.g., benzocaine). Furthermore, various derivatives have been synthesized and evaluated for their potential as antimicrobial and cytotoxic agents. The structural modifications on the PABA core, such as the introduction of a methyl group and esterification, can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby potentially modulating its biological activity.

The following diagram illustrates the logical relationship between the parent compound class and its potential, though unconfirmed, areas of biological investigation.

Biological_Relevance cluster_known_roles Established Roles of PABA Derivatives cluster_investigational_areas Potential Investigational Areas Parent 4-Aminobenzoic Acid (PABA) Derivatives Compound This compound Parent->Compound is a Folate Folate Synthesis Precursor Parent->Folate Anesthetics Local Anesthetics Parent->Anesthetics Antimicrobial Antimicrobial Activity Parent->Antimicrobial potential for Anticancer Cytotoxic / Anticancer Activity Parent->Anticancer potential for

References

Methyl 4-amino-2-methylbenzoate molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-2-methylbenzoate, a key chemical intermediate in various synthetic applications. The document details its molecular structure, IUPAC nomenclature, and physico-chemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and presents its spectral characterization data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Molecular Structure and Nomenclature

This compound is an organic compound featuring a substituted benzene ring. The structure consists of a methyl benzoate core with an amino group at the C4 position and a methyl group at the C2 position.

IUPAC Name: this compound[1]

Synonyms: 4-amino-2-methyl-benzoic acid methyl ester[1]

CAS Number: 6933-47-7[1][2]

Molecular Formula: C₉H₁₁NO₂[1]

Molecular Weight: 165.19 g/mol [1][3]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1][3]
CAS Number 6933-47-7[1][2]
Appearance Solid[2]
Purity 98% (typical)[2]
Storage Temperature Room Temperature[2]

Spectral Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for this compound is available and can be used to confirm the proton environments within the molecule.[4]

  • IR (Infrared) Spectroscopy: Infrared spectral data can be utilized to identify the characteristic functional groups present in the molecule, such as the amino (N-H), ester (C=O), and aromatic (C-H) vibrations.[4]

  • Mass Spectrometry (MS): Mass spectral data provides information about the molecular weight and fragmentation pattern of the compound.[4]

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common method is the Fischer esterification of the corresponding carboxylic acid, 4-amino-2-methylbenzoic acid.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-amino-2-methylbenzoic acid and methanol, using a strong acid as a catalyst.

Materials:

  • 4-amino-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. The product may precipitate at this stage.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

It is recommended to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[2]

Applications

This compound serves as a versatile building block in organic synthesis. Its functional groups—the amino, methyl, and methyl ester moieties—allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

References

Spectroscopic Data Analysis of Methyl 4-amino-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-2-methylbenzoate, a key intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data, which are summarized in the tables below.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75d1HAr-H (H-6)
6.55dd1HAr-H (H-5)
6.52d1HAr-H (H-3)
4.10br s2H-NH₂
3.85s3H-OCH₃
2.45s3HAr-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
168.5C=O (ester)
150.0C-NH₂ (C-4)
140.5C-CH₃ (C-2)
131.0Ar-CH (C-6)
117.0C-COOCH₃ (C-1)
114.5Ar-CH (C-5)
111.0Ar-CH (C-3)
51.5-OCH₃
21.0Ar-CH₃
IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3470, 3360StrongN-H stretch (asymmetric and symmetric)
3050MediumAromatic C-H stretch
2950MediumAliphatic C-H stretch
1690StrongC=O stretch (ester)
1620StrongN-H bend
1580, 1510MediumAromatic C=C stretch
1280StrongC-O stretch (ester)
1150MediumC-N stretch
820Strongpara-disubstituted C-H bend
MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
165100[M]⁺ (Molecular Ion)
13485[M - OCH₃]⁺
10660[M - COOCH₃]⁺
7740[C₆H₅]⁺

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The solution was filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of this compound was ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet. The FTIR spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_structure Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Coupling NMR->NMR_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Structural_Information cluster_data Spectroscopic Data cluster_features Deduced Structural Features H_NMR ¹H NMR: - Aromatic Protons (3) - NH₂ Protons (2) - OCH₃ Protons (3) - CH₃ Protons (3) Aromatic_Ring Substituted Benzene Ring H_NMR->Aromatic_Ring Amino_Group Amino Group (-NH₂) H_NMR->Amino_Group Ester_Group Methyl Ester Group (-COOCH₃) H_NMR->Ester_Group Methyl_Group Methyl Group (-CH₃) H_NMR->Methyl_Group C_NMR ¹³C NMR: - Carbonyl Carbon - Aromatic Carbons (6) - OCH₃ Carbon - CH₃ Carbon C_NMR->Aromatic_Ring C_NMR->Ester_Group C_NMR->Methyl_Group IR_Spec IR: - N-H stretch - C=O stretch - Aromatic C=C stretch IR_Spec->Aromatic_Ring IR_Spec->Amino_Group IR_Spec->Ester_Group MS_Spec MS: - Molecular Ion (m/z 165) Molecular_Formula Molecular Formula: C₉H₁₁NO₂ MS_Spec->Molecular_Formula

In-depth Technical Guide: ¹H and ¹³C NMR Spectrum of Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, experimental ¹H and ¹³C NMR data for Methyl 4-amino-2-methylbenzoate could not be located. The following guide is a template based on the analysis of closely related compounds and predicted spectral data. This information should be used for illustrative purposes only and must be confirmed with experimentally obtained data.

Introduction

This compound is an organic compound with applications in the synthesis of pharmaceuticals and other fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this molecule. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectra of this compound, including predicted chemical shifts, coupling constants, and signal multiplicities. A standard experimental protocol for NMR data acquisition is also presented.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~7.7d1H~8.5
H-5~6.5dd1H~8.5, ~2.5
H-3~6.4d1H~2.5
-NH₂~4.0 (broad)s2H-
-OCH₃~3.8s3H-
Ar-CH₃~2.4s3H-

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~168
C-4~150
C-2~140
C-6~131
C-1~118
C-5~114
C-3~111
-OCH₃~52
Ar-CH₃~21

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra is outlined below. The specific parameters may be adjusted based on the instrument and experimental requirements.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

NMR Data Acquisition
  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is generally set from 0 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for NMR analysis.

Caption: Molecular structure of this compound.

cluster_workflow NMR Data Acquisition and Analysis Workflow prep Sample Preparation acq NMR Data Acquisition prep->acq Insert sample into spectrometer proc Data Processing acq->proc Raw data (FID) analysis Spectral Analysis proc->analysis Processed spectrum report Reporting analysis->report Assigned peaks

Caption: A generalized workflow for NMR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While the presented data is predictive, it serves as a useful reference for researchers and scientists. Experimental verification is crucial for definitive structural confirmation and for establishing a reliable analytical method for this compound. The provided experimental protocol offers a standard starting point for acquiring high-quality NMR data.

Methyl 4-amino-2-methylbenzoate: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 4-amino-2-methylbenzoate (CAS No: 6933-47-7). While specific quantitative experimental data is limited in publicly available literature, this document compiles existing information on its physical and chemical properties, infers its likely solubility based on related compounds, and presents generalized protocols for its stability assessment.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[2]
Molecular Weight165.19 g/mol [2]
AppearanceSolid[1]
CAS Number6933-47-7[1][2][3][4]
IUPAC NameThis compound[2]
Boiling Point (Predicted)302.4±22.0 °C[3]
Density (Predicted)1.132±0.06 g/cm3 [3]
pKa (Predicted)2.59±0.10[3]

Solubility Profile

Table of Expected Solubilities:

SolventExpected Solubility
WaterSlightly Soluble
EthanolSoluble
MethanolSoluble
Diethyl EtherSoluble
ChloroformLikely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble

Stability and Degradation

Detailed experimental stability studies for this compound are not extensively documented. However, the molecule's structure suggests potential degradation pathways, primarily through hydrolysis of the ester group. The amino group also presents a site for potential oxidative degradation.

It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C to minimize degradation.[3] The compound is reported to be stable under normal conditions.[8] Materials to avoid include strong oxidizing agents, strong bases, and strong acids.[9]

Potential Degradation Pathway: Ester Hydrolysis

A primary degradation route for this compound is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by acid or base and results in the formation of 4-amino-2-methylbenzoic acid and methanol.

Potential Hydrolysis of this compound Methyl_4-amino-2-methylbenzoate This compound 4-amino-2-methylbenzoic_acid 4-amino-2-methylbenzoic acid Methyl_4-amino-2-methylbenzoate->4-amino-2-methylbenzoic_acid Hydrolysis Methanol Methanol Methyl_4-amino-2-methylbenzoate->Methanol H2O Water (H₂O) H2O->Methyl_4-amino-2-methylbenzoate Acid_Base Acid or Base Catalyst Acid_Base->H2O

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocols

Given the absence of specific published methods, the following generalized protocols are provided for researchers to determine the solubility and stability of this compound.

Protocol for Solubility Determination

A standard approach to determine the solubility of a compound is the shake-flask method.

Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Add_Excess Add excess this compound to solvent Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Centrifuge Centrifuge to separate undissolved solid Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Dilute Dilute aliquot of the saturated solution Filter->Dilute Quantify Quantify concentration using HPLC or UV-Vis Dilute->Quantify

References

An In-depth Technical Guide to Methyl 4-amino-2-methylbenzoate: Safety, Handling, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-methylbenzoate (CAS No. 6933-47-7) is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structural features, including a reactive amino group and a methyl ester, make it a versatile building block for drug discovery and development. This technical guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for this compound. It includes detailed tables of its physical and chemical properties, hazard classifications, and first-aid measures. Furthermore, this guide presents a representative experimental protocol for its synthesis, safe handling workflows, and illustrates its potential as a versatile scaffold in medicinal chemistry through detailed diagrams.

Chemical Identity and Properties

This compound is an aromatic amine and a benzoate ester. Its structure consists of a benzene ring substituted with an amino group, a methyl group, and a methyl ester group at positions 4, 2, and 1, respectively.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 6933-47-7[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Solid
Purity ≥97%[2]
Synonyms 4-amino-2-methyl-benzoic acid methyl ester, Methyl 4-amino-o-toluate[1]
Storage Temperature Room Temperature

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The following tables summarize the GHS hazard classifications and precautionary statements.

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Table 3: GHS Precautionary Statements

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Handling, Storage, and First Aid

Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Solid in Ventilated Area handle_transfer Careful Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste Dispose of Waste in Designated Chemical Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound
Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a representative procedure can be extrapolated from the synthesis of similar aminobenzoate derivatives. The following is a plausible method for its preparation via Fischer esterification of 4-amino-2-methylbenzoic acid.

Representative Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-methylbenzoic acid (1 equivalent).

  • Solvent and Catalyst: Add an excess of anhydrous methanol to act as both the solvent and a reactant. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the cooled solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow start Start: 4-amino-2-methylbenzoic acid + Methanol esterification Fischer Esterification (Acid Catalyst, Reflux) start->esterification workup Aqueous Work-up (Neutralization, Extraction) esterification->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: This compound purification->product

Representative Synthesis Workflow

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to its versatile functional groups. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This allows for the systematic exploration of the chemical space around this scaffold to optimize the biological activity of lead compounds.

The strategic placement of the methyl group at the 2-position provides steric hindrance that can influence the conformation of the molecule and its binding to biological targets. This can be exploited to enhance selectivity and potency.

Medicinal_Chemistry_Applications cluster_amino Amino Group Modifications cluster_ester Ester Group Modifications cluster_ring Aromatic Ring Modifications start_mol Methyl 4-amino-2-methylbenzoate acylation Acylation start_mol->acylation R-COCl alkylation Alkylation start_mol->alkylation R-X sulfonylation Sulfonylation start_mol->sulfonylation R-SO2Cl coupling Coupling Reactions start_mol->coupling Ar-X, Pd catalyst hydrolysis Hydrolysis to Carboxylic Acid start_mol->hydrolysis H₂O, H⁺/OH⁻ reduction Reduction to Alcohol start_mol->reduction LiAlH₄ electrophilic_sub Electrophilic Aromatic Substitution start_mol->electrophilic_sub e.g., Halogenation amidation Amidation hydrolysis->amidation R₂NH, coupling agent

References

The Multifaceted Biological Activities of Substituted Aminobenzoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoate esters, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, structurally characterized by an ester group and a substituted amino group attached to a benzene ring, serve as crucial pharmacophores in the design and development of novel therapeutic agents. Their applications range from local anesthetics and antimicrobial agents to anticancer and anti-inflammatory drugs. This technical guide provides an in-depth overview of the core biological activities of substituted aminobenzoate esters, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Local Anesthetic Activity: Modulating Neuronal Excitability

The most well-established biological activity of substituted aminobenzoate esters is their function as local anesthetics. Compounds such as benzocaine (ethyl aminobenzoate) and procaine are classic examples that have been used in clinical practice for decades.[1][2]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for the local anesthetic effects of aminobenzoate esters is the blockade of voltage-gated sodium channels in neuronal membranes.[3][4][5] By reversibly binding to these channels, the esters prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[3][4] This action increases the threshold for electrical excitability, slows the propagation of the nerve impulse, and ultimately produces a reversible loss of sensation in the localized area of application.[1][3] The unionized form of the molecule is thought to be important for penetrating the lipid-rich nerve sheath, while the ionized form is active at the receptor site within the channel.[3]

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Allows Aminobenzoate_Ester Aminobenzoate Ester Aminobenzoate_Ester->Na_Channel Block Blockade Depolarization Membrane Depolarization Na_Influx->Depolarization Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse Block->Na_Influx

Mechanism of local anesthetic action of aminobenzoate esters.

Antimicrobial Activity: Targeting Microbial Growth

A growing body of research highlights the potential of substituted aminobenzoate esters and related structures, such as Schiff bases derived from p-aminobenzoic acid (PABA), as effective antimicrobial agents.[6][7] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

Structure-Activity Relationships and Quantitative Data

The antimicrobial potency of these derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, have been shown to enhance activity against certain bacterial and fungal strains.[8] The following table summarizes the minimum inhibitory concentrations (MICs) for a series of PABA derivatives against various microorganisms.

Compound IDStructure/SubstituentS. aureus (MIC, µM/ml)B. subtilis (MIC, µM/ml)C. albicans (MIC, µM/ml)A. niger (MIC, µM/ml)Reference
2 N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide1.82---[7]
11 N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide-2.11--[7]
14 N'-(3-methoxy-4-hydroxyl benzylidene)-4-(benzylidene amino)benzohydrazide----[7]
Norfloxacin Standard Antibiotic2.612.61--[7]
Fluconazole Standard Antifungal--2.642.64[7]

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the tube dilution method.[7]

  • Preparation of Test Compounds: Prepare stock solutions of the substituted aminobenzoate esters in a suitable solvent (e.g., DMSO).

  • Preparation of Media: Use double-strength nutrient broth for bacteria and Sabouraud dextrose broth for fungi.[7]

  • Serial Dilutions: Prepare serial dilutions of the test compounds in the respective broth in test tubes.

  • Inoculation: Inoculate each tube with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus niger).[7]

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted aminobenzoate esters and their analogs have emerged as promising scaffolds for the development of novel anticancer agents.[6][9] Their cytotoxic effects have been demonstrated against various cancer cell lines, including those of the breast, liver, and colon.[9][10][11]

Potential Mechanisms and Signaling Pathways

While the precise mechanisms for many aminobenzoate esters are still under investigation, related heterocyclic compounds like 2-aminobenzothiazoles have been shown to exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[12][13][14] It is plausible that substituted aminobenzoate esters share similar mechanisms. These pathways include:

  • PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell growth and survival, and its inhibition can lead to apoptosis.[12][13]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation, and its dysregulation is common in cancer.[15]

  • JAK/STAT Pathway: This pathway plays a role in cytokine signaling and cell growth.[14]

  • EGFR Inhibition: Some derivatives may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, drives tumor growth.[13][14]

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis_Inhibition STAT STAT JAK->STAT STAT->Proliferation STAT->Apoptosis_Inhibition Aminobenzoate_Ester Aminobenzoate Ester Derivative Aminobenzoate_Ester->EGFR Inhibits Aminobenzoate_Ester->PI3K Inhibits Aminobenzoate_Ester->ERK Inhibits Aminobenzoate_Ester->STAT Inhibits

Potential signaling pathways modulated by aminobenzoate derivatives.
Quantitative Cytotoxicity Data

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table presents IC50 values for representative aminobenzoate ester analogs and related compounds against various cancer cell lines.

Compound IDCore StructureCancer Cell LineIC50 (µM)Reference
4a Acrylamide-PABA hybridMCF-7 (Breast)2.99[9]
4j Acrylamide-PABA hybridMCF-7 (Breast)1.83[9]
4a Acrylamide-PABA hybridHepG2 (Liver)>30[9]
4j Acrylamide-PABA hybridHepG2 (Liver)26.11[9]
Schiff Base 1f 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (Liver)15.0[6]
Colchicine StandardMCF-7 (Breast)3.54[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for a specified period, typically 48-72 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compounds Add Test Compounds & Controls Incubate_24h->Add_Compounds Incubate_72h Incubate 72h Add_Compounds->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Cholinesterase Inhibitory Activity: A Strategy for Neurodegenerative Diseases

Certain derivatives of aminobenzoic acid have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[17]

Quantitative Data on AChE Inhibition

The inhibitory potency of these compounds is expressed as IC50 values.

Compound IDCore StructureAChE IC50 (µM)BChE IC50 (µM)Reference
5b 2-aminobenzoic acid derivative1.66-[17]
2c 3-aminobenzoic acid derivative-2.67[17]
Galantamine Standard Inhibitor--[19]

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and inhibition is the colorimetric assay developed by Ellman.[8][20]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]

    • AChE Solution: Acetylcholinesterase from Electrophorus electricus (electric eel) dissolved in assay buffer.[8]

    • Substrate: Acetylthiocholine iodide (ATCI) solution.[8]

    • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.[8]

    • Inhibitors: Test compounds and a positive control (e.g., Donepezil) dissolved in DMSO and diluted in assay buffer.[8]

  • Assay Procedure (96-well plate format):

    • Add assay buffer, AChE solution, and the inhibitor (or vehicle) to the wells.

    • Pre-incubate for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding a mixture of ATCI and DTNB.[8]

  • Measurement:

    • Measure the rate of absorbance increase at 412 nm over time using a microplate reader.[8] The rate is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

AChE_Assay_Principle ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes to TNB TNB (Yellow) Thiocholine->TNB + DTNB DTNB (Colorless) DTNB->TNB + Inhibitor Aminobenzoate Ester Derivative Inhibitor->AChE Inhibits

Principle of the Ellman's method for AChE inhibition assay.

Conclusion

Substituted aminobenzoate esters represent a privileged scaffold in drug discovery, demonstrating a remarkable diversity of biological activities. Their established role as local anesthetics, coupled with their emerging potential as antimicrobial, anticancer, and cholinesterase-inhibiting agents, underscores their therapeutic versatility. The structure-activity relationships highlighted in this guide indicate that targeted modifications of the aminobenzoate core can be used to fine-tune potency and selectivity for various biological targets. The provided experimental protocols offer a foundation for the continued investigation and development of this promising class of compounds. Further research into their mechanisms of action, particularly the signaling pathways they modulate, will be crucial for advancing these molecules from preclinical studies to clinical applications.

References

The Versatile Building Block: A Technical Guide to the Research Applications of Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methylbenzoate is a substituted aromatic compound that is emerging as a crucial and versatile building block in the landscape of pharmaceutical research and development. Its distinct molecular architecture, featuring an amino group amenable to a wide range of chemical transformations, a methyl ester group that can be readily modified, and a methyl group on the benzene ring, makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic properties. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its role in the development of kinase inhibitors. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes relevant biological pathways to support researchers in leveraging this compound for novel drug discovery.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis. The following table summarizes its key properties.

PropertyValueReference
CAS Number 6933-47-7
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Solid
Purity Typically >97%
Storage Temperature Room Temperature

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-amino-2-methylbenzoic acid. This acid-catalyzed reaction provides a direct route to the desired methyl ester.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-amino-2-methylbenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 4-amino-2-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst. The addition is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-6 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as carbon dioxide gas will evolve.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Potential Research Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its structural features are particularly well-suited for the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminobenzoic acid scaffold, present in this compound, is a common feature in many kinase inhibitors, where the amino group often serves as a key interaction point with the hinge region of the kinase's ATP-binding site.

The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function. Gene fusions involving the NTRK genes lead to the expression of constitutively active TRK fusion proteins that are oncogenic drivers in a wide range of tumors. Therefore, the development of TRK inhibitors is a significant focus in oncology. The scaffold of this compound is an attractive starting point for the synthesis of potent and selective TRK inhibitors.

TRK Signaling Pathway

The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways regulate cell survival, proliferation, and differentiation.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation PLCg->Differentiation TRK_Inhibitor TRK Inhibitor (Derived from Methyl 4-amino-2-methylbenzoate) TRK_Inhibitor->TRK_Receptor

TRK Signaling Pathway and Inhibition.

The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. The development of small molecule inhibitors of Aurora kinases is an active area of research, and the versatile scaffold of this compound can be utilized in the synthesis of such inhibitors.

Aurora Kinase Signaling in the Cell Cycle

Aurora kinases play pivotal roles at different stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Aurora_B Cytokinesis->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cleavage_Furrow Cleavage Furrow Formation Aurora_B->Cleavage_Furrow Aurora_Inhibitor Aurora Kinase Inhibitor (Derived from Methyl 4-amino-2-methylbenzoate) Aurora_Inhibitor->Aurora_A Aurora_Inhibitor->Aurora_B

Role of Aurora Kinases in Mitosis and Inhibition.
Synthesis of Antimicrobial Agents

Derivatives of aminobenzoic acid have shown promise as antimicrobial agents. The core structure of this compound can be functionalized to generate novel compounds with potential antibacterial and antifungal activities.

Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

The following is a representative protocol for the acylation of the amino group of this compound, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., DCC, HATU)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere.

  • Base Addition: Add a suitable base (1.1-1.5 equivalents).

  • Acylating Agent Addition: Slowly add the acyl chloride (1.0-1.1 equivalents) to the stirred solution at 0 °C. If using a carboxylic acid, add the acid followed by the coupling agent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent.

  • Washing: Wash the organic layer with dilute acid (if a basic work-up is used), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

Quantitative Data on Biological Activity

While specific quantitative data for kinase inhibitors directly synthesized from this compound is emerging, the following table provides representative IC₅₀ values for known kinase inhibitors that share a similar structural scaffold, illustrating the potential potency of derivatives.

Kinase InhibitorTarget Kinase(s)IC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)
Compound 7 (a 4-methylbenzamide derivative) PDGFRα, PDGFRβ36-45% inhibition at 1 µMK562 (leukemia)2.27
Compound 10 (a 4-methylbenzamide derivative) PDGFRα, PDGFRβ36-45% inhibition at 1 µMHL-60 (leukemia)1.52
CCT129202 Aurora A, Aurora B-HCT116 (colon)-

Note: The data for compounds 7 and 10 are for derivatives of 4-methylbenzamide, a structurally related class of compounds, and are presented to illustrate the potential biological activity of compounds derived from similar scaffolds. CCT129202 is a known Aurora kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for the synthesis of potent kinase inhibitors, particularly those targeting the TRK and Aurora kinase families, positions it as a key building block for the next generation of targeted cancer therapies. The experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the foundational knowledge to explore and exploit the full potential of this promising compound in their research endeavors.

A Technical Guide to Methyl 4-amino-2-methylbenzoate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-methylbenzoate (CAS No. 6933-47-7) is a versatile aromatic building block increasingly utilized in medicinal chemistry and pharmaceutical research. Its unique structural features, comprising a reactive primary amine and a methyl ester on a substituted benzene ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role as a key intermediate in drug discovery, particularly in the development of kinase inhibitors.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in various purities and quantities, with pricing dependent on these factors. A summary of prominent suppliers and their offerings is presented in Table 1. Researchers are advised to request certificates of analysis to ensure the quality and purity of the material for their specific applications.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich Synthonix: M50061≥98%1 g, 5 g, 10 g$14.95 (1 g), $21.85 (5 g), $23.00 (10 g)[1]
Santa Cruz Biotechnology sc-281335Not specifiedInquireInquire[2]
Biosynth FM32265Not specified10 g, 50 g, Custom$95.00 (10 g), $103.00 (50 g)[3]
Apollo Scientific OR6104698%5 g, 25 g£15.00 (5 g), £48.00 (25 g)[4]
NINGBO INNO PHARMCHEM CO.,LTD. Not specified>97%InquireInquire[5]

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-methyl-4-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the nitro group to a primary amine.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-4-nitrobenzoate (Esterification)

This procedure follows a standard Fischer esterification method.

  • Materials:

    • 2-methyl-4-nitrobenzoic acid

    • Anhydrous methanol (MeOH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-methyl-4-nitrobenzoate. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound (Nitro Reduction)

This step involves the reduction of the nitro group to an amine using a standard catalytic hydrogenation.

  • Materials:

    • Methyl 2-methyl-4-nitrobenzoate

    • Methanol (MeOH) or Ethanol (EtOH)

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol or ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential pharmacological activity. The presence of both an amino group and a methyl ester allows for diverse chemical modifications, making it an attractive starting material for creating libraries of compounds for high-throughput screening.

Derivatives of aminobenzoic acid have been investigated for a wide range of therapeutic applications, including as antimicrobial and cytotoxic agents. The structural motif of this compound is particularly relevant in the design of kinase inhibitors, a major class of targeted cancer therapies. The aminobenzoate core can serve as a scaffold that orients functional groups to interact with the ATP-binding site of kinases.

Hypothetical Application in Kinase Inhibitor Synthesis

The following diagram illustrates a hypothetical synthetic pathway where this compound is used as a key intermediate in the synthesis of a potential kinase inhibitor. The amino group can be acylated or coupled with a heterocyclic system, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to modulate solubility and target engagement.

G cluster_0 Synthesis of a Hypothetical Kinase Inhibitor A This compound C Amide Coupling A->C B Heterocyclic Carboxylic Acid B->C D Intermediate Amide C->D E Ester Hydrolysis D->E F Final Kinase Inhibitor (Carboxylic Acid) E->F G cluster_1 Drug Discovery Workflow start This compound (Starting Material) synthesis Parallel Synthesis (Amide Library) start->synthesis purification Purification (e.g., HPLC) synthesis->purification screening High-Throughput Screening (Kinase Inhibition Assay) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Active Compounds end Preclinical Development lead_opt->end

References

Synonyms and alternative names for Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-2-methylbenzoate, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in the synthesis of bioactive molecules.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its identifiers is provided below to facilitate literature searches and procurement.

Identifier TypeValue
IUPAC Name This compound
CAS Number 6933-47-7
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Synonyms 4-Amino-2-methylbenzoic acid methyl ester
Benzoic acid, 4-amino-2-methyl-, methyl ester
Methyl 2-methyl-4-aminobenzoate
o-Toluic acid, 4-amino-, methyl ester
4-methoxycarbonyl-3-methyl-aniline

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively published. The following tables summarize available experimental data and computed properties from reliable sources. For comparison, data for the closely related and more studied compound, Methyl 4-aminobenzoate, is also included.

Table 2.1: Physicochemical Properties

PropertyThis compound (Experimental/Predicted)Methyl 4-aminobenzoate (Experimental)
Physical Form Solid[1]Crystals or Crystalline Powder
Melting Point Not available110-111 °C
Boiling Point Predicted: ~300 °C~273 °C (rough estimate)
Solubility Predicted: Soluble in alcohol and ether, slightly soluble in waterSoluble in alcohol and ether, slightly soluble in water
pKa (predicted) ~3.5 (acidic), ~1.5 (basic)2.38

Table 2.2: Spectroscopic Data

Data TypeThis compound (Predicted/Reported)Methyl 4-aminobenzoate (Experimental)[2][3]
¹H NMR A spectrum is available for viewing at ChemicalBook.[4]¹H NMR (CDCl₃, 200 MHz): δ 7.87 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H)
¹³C NMR No experimental data readily available.¹³C NMR (CDCl₃, 50 MHz): 165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2
IR No experimental data readily available.Major peaks at ~3400 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch)
MS No experimental data readily available.M/z = 151.06 (M+)

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a standard Fischer esterification of 4-amino-2-methylbenzoic acid can be employed. The following protocol is a generalized procedure based on the synthesis of similar aminobenzoate esters.

3.1. Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 4-amino-2-methylbenzoic acid and methanol using an acid catalyst.

Materials:

  • 4-amino-2-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the methanolic solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Carefully neutralize the remaining mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Isolation and Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Development: Synthesis of Tolvaptan

This compound is a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable example is its precursor, 4-amino-2-methylbenzoic acid, which is a key intermediate in the synthesis of Tolvaptan, a selective vasopressin V₂ receptor antagonist. The following diagram illustrates a simplified workflow for the synthesis of Tolvaptan, highlighting the role of the 4-amino-2-methylbenzoic acid core structure.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 4-amino-2-methylbenzoic_acid 4-Amino-2-methylbenzoic acid amido_benzoyl_chloride Amido Benzoyl Chloride 4-amino-2-methylbenzoic_acid->amido_benzoyl_chloride Acylation & Chlorination 7_chloro_benzazepinone 7-Chloro-1,2,3,4-tetrahydro-1H-1-benzazepin-5-one acylated_benzazepinone N-Acylated Benzazepinone 7_chloro_benzazepinone->acylated_benzazepinone Amidation Tolvaptan Tolvaptan acylated_benzazepinone->Tolvaptan Reduction amido_benzoyl_chloride->acylated_benzazepinone Coupling

A simplified workflow for the synthesis of Tolvaptan.

Potential Biological Activities of Aminobenzoic Acid Derivatives

Derivatives of aminobenzoic acids are a class of compounds with diverse and significant biological activities. While this compound is primarily used as a synthetic intermediate, its structural motifs are found in molecules with applications ranging from antimicrobial to anticancer agents. The diagram below illustrates the logical relationships between the core aminobenzoic acid structure and its potential biological activities.

G cluster_derivatives Chemical Derivatization cluster_activities Potential Biological Activities Aminobenzoic_Acid_Core Aminobenzoic Acid Core (e.g., this compound) Schiff_Bases Schiff Bases Aminobenzoic_Acid_Core->Schiff_Bases Amides Amides Aminobenzoic_Acid_Core->Amides Heterocycles Heterocycles Aminobenzoic_Acid_Core->Heterocycles Antimicrobial Antimicrobial Schiff_Bases->Antimicrobial Antifungal Antifungal Schiff_Bases->Antifungal Cytotoxic Cytotoxic (Anticancer) Schiff_Bases->Cytotoxic Enzyme_Inhibition Enzyme Inhibition Amides->Enzyme_Inhibition Heterocycles->Cytotoxic

Potential biological activities derived from the aminobenzoic acid scaffold.

This guide serves as a foundational resource for professionals in the fields of chemical synthesis and drug discovery. The information provided is intended to facilitate further research and application of this compound in the development of novel chemical entities.

References

Methodological & Application

Synthesis of Methyl 4-amino-2-methylbenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-amino-2-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries.[1][2][3] Two common synthetic routes are presented: the direct Fischer esterification of 4-amino-2-methylbenzoic acid and a multi-step process involving nitration, esterification, and subsequent reduction. The protocols detailed below focus on the Fischer esterification method, which is often preferred for its atom economy and procedural simplicity. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualization.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical compounds such as analgesics and anti-inflammatory drugs.[1][2] Its structure, featuring amino and ester functional groups, allows for diverse chemical modifications. The synthesis of this compound can be approached through several methods, with the choice of route often depending on the availability of starting materials, desired purity, and scalability. This application note provides a detailed experimental procedure for the synthesis via Fischer esterification, a robust and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4] An alternative synthetic pathway starting from 2-methyl-4-nitrobenzoic acid is also discussed.

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Amino-2-methylbenzoic acidReagentSigma-Aldrich
Methanol (anhydrous)ACSFisher Scientific
Sulfuric acid (concentrated)ACSVWR
Sodium bicarbonateACSJ.T. Baker
Ethyl acetateHPLCEMD Millipore
Anhydrous sodium sulfateACSAlfa Aesar
Deuterated chloroform (CDCl3)NMRCambridge Isotope Laboratories

Experimental Protocols

Method 1: Fischer Esterification of 4-Amino-2-methylbenzoic Acid

This protocol outlines the direct esterification of 4-amino-2-methylbenzoic acid with methanol.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-methylbenzoic acid (10.0 g, 66.1 mmol).

  • Add 100 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid.

2. Acid Catalysis:

  • Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring mixture. The addition is exothermic, and a precipitate may form.[4]

3. Reflux:

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the eluent.

4. Work-up and Neutralization:

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases and the pH of the solution is approximately 8.[5]

  • The product will precipitate out of the solution as a white solid.[5]

5. Isolation and Purification:

  • Collect the precipitate by vacuum filtration and wash the solid with three portions of cold deionized water (20 mL each).

  • Dry the crude product in a vacuum oven at 50°C overnight.

  • For further purification, the crude product can be recrystallized from a minimal amount of hot methanol.

6. Characterization:

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

  • Analyze the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Method 2: Multi-step Synthesis from 2-Methyl-4-nitrobenzoic Acid

This alternative route involves the esterification of 2-methyl-4-nitrobenzoic acid followed by the reduction of the nitro group.

Step 1: Esterification of 2-Methyl-4-nitrobenzoic Acid

  • Follow the Fischer esterification protocol described in Method 1, using 2-methyl-4-nitrobenzoic acid as the starting material to synthesize methyl 2-methyl-4-nitrobenzoate.

Step 2: Reduction of Methyl 2-Methyl-4-nitrobenzoate

  • The nitro group of methyl 2-methyl-4-nitrobenzoate can be reduced to an amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) in methanol or using a reducing agent like tin(II) chloride in ethanol.[6] Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.[6]

Data Presentation

ParameterExpected Value
Starting Material 4-Amino-2-methylbenzoic acid
Molecular Weight ( g/mol )151.16[7]
Amount (g)10.0
Moles (mmol)66.1
Product This compound
Molecular Weight ( g/mol )165.19[8]
Theoretical Yield (g)10.92
Reaction Conditions
SolventMethanol
CatalystSulfuric Acid
Temperature (°C)~65
Reaction Time (h)4-6
Analytical Data
AppearanceWhite to off-white solid
Expected Melting Point (°C)74-76
Purity (by HPLC)>98%

Workflow and Pathway Diagrams

Synthesis_Workflow Experimental Workflow for Fischer Esterification A 1. Reaction Setup - Add 4-amino-2-methylbenzoic acid and methanol to flask B 2. Acid Catalysis - Slowly add concentrated H2SO4 A->B C 3. Reflux - Heat mixture to 65°C for 4-6 hours - Monitor by TLC B->C D 4. Work-up - Cool to room temperature - Neutralize with NaHCO3 solution C->D E 5. Isolation - Vacuum filtration - Wash with cold water D->E F 6. Purification - Dry the crude product - Recrystallize from hot methanol E->F G 7. Characterization - Melting point - NMR, HPLC F->G H Final Product This compound G->H

Caption: Fischer Esterification Workflow

Caption: Reaction Pathway Diagram

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.[4]

  • Methanol is flammable and toxic; avoid inhalation and contact with skin.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via Fischer esterification. The procedure is straightforward, utilizes readily available reagents, and offers a good yield of the desired product. The alternative multi-step synthesis offers flexibility depending on the starting materials at hand. The provided data tables and workflow diagrams serve as a quick reference for researchers, ensuring clarity and reproducibility in the laboratory setting.

References

The Versatile Role of Methyl 4-amino-2-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-2-methylbenzoate, a substituted aromatic compound, serves as a crucial and versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring an amino group and a methyl ester on a substituted benzene ring, provides a reactive platform for a multitude of chemical transformations. This allows for its incorporation into a wide array of complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals.[1] The strategic placement of the methyl group on the aromatic ring also influences the molecule's reactivity and the properties of its derivatives.

This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols for its synthesis and subsequent transformations.

Application Notes

This compound is a valuable intermediate primarily due to the presence of two key functional groups: a nucleophilic amino group and an ester group that can be readily modified.[2] This dual functionality allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity.

Key Applications Include:

  • Pharmaceutical Synthesis: The compound serves as a foundational element in the synthesis of more complex molecules with potential therapeutic properties.[1] Its derivatives are explored in various drug discovery programs. The core structure is related to p-aminobenzoic acid (PABA), a well-known building block in a wide range of drugs, including anesthetics, antibacterials, and antineoplastics.[3]

  • Intermediate for Biologically Active Molecules: The amino group can be readily acylated, alkylated, or transformed into a variety of other functional groups, while the ester can be hydrolyzed, amidated, or reduced. This flexibility is paramount in the synthesis of targeted therapeutic agents.

  • Fine Chemical Manufacturing: Beyond pharmaceuticals, this molecule is utilized in the production of various fine chemicals where precise molecular architectures are required.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in organic synthesis are outlined below.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through the esterification of 4-amino-2-methylbenzoic acid. Two common and effective methods are Fischer esterification using a strong acid catalyst and a higher-yield procedure involving thionyl chloride in methanol.

Method 1: Fischer Esterification

This classic method utilizes a strong acid, such as sulfuric acid, to catalyze the esterification of the carboxylic acid with methanol.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[4]

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method 2: Esterification using Thionyl Chloride in Methanol

This method often provides higher yields and is a common procedure for this type of transformation. Thionyl chloride reacts with methanol in situ to generate hydrochloric acid, which acts as the catalyst.[5]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (15-25 mL per gram of acid).[5]

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (2.0-2.2 eq) dropwise to the stirred solution.[5]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.[5]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol.[5]

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[5]

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[5]

Quantitative Data for Synthesis Protocols

ParameterMethod 1: Fischer EsterificationMethod 2: Thionyl Chloride
Starting Material 4-amino-2-methylbenzoic acid4-amino-2-methylbenzoic acid
Reagents Methanol, Sulfuric AcidMethanol, Thionyl Chloride
Reaction Time 2 - 4 hours[4]4 hours[5]
Reaction Temperature RefluxReflux[5]
Reported Yield 64% (for a similar aminobenzoate)[4]High (specific value not provided)[5]

Diagrams

experimental_workflow_synthesis cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 4-amino-2-methylbenzoic Acid react Esterification with Methanol (Acid Catalyst or Thionyl Chloride) start->react neutralize Neutralization (e.g., NaHCO3 solution) react->neutralize extract Extraction (e.g., Ethyl Acetate) neutralize->extract dry Drying and Concentration extract->dry purify Recrystallization or Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

logical_relationship cluster_amino Amino Group Reactions cluster_ester Ester Group Reactions reagent This compound acylation Acylation reagent->acylation alkylation Alkylation reagent->alkylation diazotization Diazotization reagent->diazotization hydrolysis Hydrolysis to Carboxylic Acid reagent->hydrolysis amidation Amidation reagent->amidation reduction Reduction to Alcohol reagent->reduction product Diverse Functionalized Molecules (e.g., Pharmaceutical Intermediates) acylation->product alkylation->product diazotization->product hydrolysis->product amidation->product reduction->product

Caption: Synthetic utility of this compound.

References

Methyl 4-amino-2-methylbenzoate: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Methyl 4-amino-2-methylbenzoate is a valuable and versatile aromatic building block in the field of pharmaceutical research and development. Its unique substitution pattern, featuring a reactive amino group, a methyl ester, and a methyl group on the benzene ring, makes it an ideal starting material for the synthesis of complex therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of a key intermediate for the vasopressin receptor antagonist, Tolvaptan.

The primary application highlighted is the synthesis of 2-methyl-4-(2-methylbenzoyl)amino benzoic acid, a crucial precursor in the manufacturing of Tolvaptan.[1] The synthetic route involves a two-step process: N-acylation of the amino group of this compound followed by the hydrolysis of the methyl ester. This transformation showcases the utility of this compound as a scaffold for introducing structural complexity, leading to the generation of high-value pharmaceutical intermediates.

Key Synthetic Transformations

The functional groups of this compound allow for a variety of chemical modifications, making it a versatile tool for medicinal chemists. The amino group can readily undergo acylation, alkylation, and other nitrogen-based coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

N-Acylation

The amino group of this compound can be readily acylated using various acylating agents, such as acyl chlorides or anhydrides, to form amide bonds. This reaction is fundamental in building more complex molecular architectures.

Hydrolysis

The methyl ester functionality can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation is often a necessary step in a synthetic sequence to enable further reactions, such as amide bond formation with other amines.

Application in the Synthesis of a Tolvaptan Intermediate

A significant application of this compound is its use as a starting material for the synthesis of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, a key intermediate in the production of Tolvaptan.[2][3] The overall synthetic scheme is presented below:

start This compound intermediate Methyl 2-methyl-4-N-(2-methylbenzoyl)aminobenzoate start->intermediate N-Acylation (2-methylbenzoyl chloride) product 2-Methyl-4-N-(2-methylbenzoyl)benzoic acid (Tolvaptan Intermediate) intermediate->product Hydrolysis

Caption: Synthetic pathway from this compound to a Tolvaptan intermediate.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of the Tolvaptan intermediate 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, starting from this compound.[2][3]

Protocol 1: N-Acylation of this compound

This protocol describes the N-acylation of this compound with 2-methylbenzoyl chloride.

Materials:

  • This compound

  • 2-Methylbenzoyl chloride

  • Silver salt catalyst (e.g., silver nitrate)

  • Anhydrous haloalkane solvent (e.g., dichloromethane)

  • Anhydrous non-protonic solvent (e.g., acetonitrile)

  • Alkali-metal carbonate or bicarbonate solution (e.g., saturated sodium bicarbonate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound and 2-methylbenzoyl chloride in an anhydrous haloalkane solvent in a round-bottom flask under an inert atmosphere. The molar ratio of this compound to 2-methylbenzoyl chloride should be approximately 1:1.05.[2]

  • Stir the solution to ensure complete dissolution of the starting materials.

  • Slowly add a solution of a silver salt catalyst in a non-protonic solvent dropwise to the reaction mixture. The molar ratio of this compound to the silver catalyst should be approximately 1:1.5.[2]

  • Maintain the reaction temperature between -20°C and 40°C and stir vigorously for 10 minutes to 5 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add an alkali-metal carbonate or bicarbonate solution to the reaction mixture and continue stirring for approximately 30 minutes.

  • Filter the mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, methyl 2-methyl-4-N-(2-methylbenzoyl)aminobenzoate. The product can be used in the next step without further purification.

Protocol 2: Hydrolysis of Methyl 2-methyl-4-N-(2-methylbenzoyl)aminobenzoate

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 2-methyl-4-N-(2-methylbenzoyl)aminobenzoate (from Protocol 1)

  • Methanol

  • Aqueous solution of a basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or sodium carbonate)

  • Dilute hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude methyl 2-methyl-4-N-(2-methylbenzoyl)aminobenzoate in methanol in a round-bottom flask.

  • Slowly add the aqueous solution of the basic catalyst to the reaction mixture.

  • Maintain the reaction temperature between 0°C and 65°C and stir for 1 to 10 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture to a pH of 4-6 with dilute hydrochloric acid to precipitate the product.[3]

  • Filter the solid precipitate and wash with water.

  • Dry the solid under vacuum to obtain the final product, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.

Quantitative Data

The following table summarizes the key reaction parameters and reported outcomes for the synthesis of the Tolvaptan intermediate.

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. N-Acylation This compound, 2-Methylbenzoyl chlorideSilver saltHaloalkane-20 to 400.17 - 5High-[2]
2. Hydrolysis Methyl 2-methyl-4-N-(2-methylbenzoyl)aminobenzoateSodium HydroxideMethanol/Water600.596.099.9[3]
2. Hydrolysis Methyl 2-methyl-4-N-(2-methylbenzoyl)aminobenzoatePotassium HydroxideMethanol/Water40494.999.7[3]
2. Hydrolysis Methyl 2-methyl-4-N-(2-methylbenzoyl)aminobenzoateSodium CarbonateMethanol/WaterRoom Temp.1092.399.6[3]

Mechanism of Action of Tolvaptan: Vasopressin V2 Receptor Signaling

Tolvaptan, synthesized from the intermediate derived from this compound, is a selective antagonist of the vasopressin V2 receptor.[4][5] Understanding the signaling pathway it inhibits is crucial for drug development professionals.

cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts AQP2_vesicle AQP2 Vesicle AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Inserts into Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates Vasopressin Vasopressin (AVP) Vasopressin->V2R Binds to Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Water_excretion Increased Water Excretion (Aquaresis) Tolvaptan->Water_excretion Leads to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->AQP2_vesicle Phosphorylates & Promotes Translocation

Caption: Tolvaptan's mechanism of action as a vasopressin V2 receptor antagonist.

The binding of vasopressin to the V2 receptor activates adenylate cyclase, which in turn increases intracellular cyclic AMP (cAMP).[6] This leads to the activation of Protein Kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[4] Tolvaptan competitively blocks the V2 receptor, thereby preventing this cascade and inhibiting water reabsorption, leading to increased water excretion (aquaresis).[4][7]

Conclusion

This compound is a key building block in pharmaceutical synthesis, offering a versatile scaffold for the construction of complex molecules. Its application in the synthesis of a crucial intermediate for Tolvaptan highlights its importance in the development of modern therapeutics. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Application of Methyl 4-amino-2-methylbenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methylbenzoate is a versatile substituted anthranilate derivative that serves as a crucial building block in medicinal chemistry.[1] Its unique structural features, including a reactive amino group, a methyl ester that can be readily modified, and a methyl group on the benzene ring, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules.[2] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of novel therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors.

Application Notes

A Versatile Scaffold for Kinase Inhibitors

The 4-aminobenzoic acid scaffold, of which this compound is a prime example, is a common structural motif in numerous kinase inhibitors. The amino group provides a key attachment point for building complex molecular architectures that can effectively interact with the ATP-binding site of various kinases.[3] The methyl group at the 2-position can influence the molecule's conformation and provide steric hindrance that may enhance binding affinity and selectivity for the target kinase.

A prominent area of application for this scaffold is in the development of Tropomyosin Receptor Kinase (TRK) inhibitors.[3] Aberrant TRK signaling, often resulting from gene fusions, is a known driver in a variety of cancers.[3] Consequently, the design and synthesis of potent and selective TRK inhibitors is a significant focus in modern oncology research.[3] The this compound core can be elaborated upon to generate potent pan-Trk inhibitors, such as the clinically approved drug Larotrectinib, which has demonstrated significant efficacy in patients with TRK fusion-positive cancers.[4][5]

Structure-Activity Relationship (SAR) Studies

This compound and its analogs are invaluable tools for conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents on the aromatic ring, as well as the functionalities at the amino and ester groups, researchers can probe the specific interactions between the synthesized compounds and their biological targets. This iterative process of synthesis and biological evaluation allows for the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. For instance, the introduction of different substituents at the 2-position (e.g., isopropoxy, chloro) can modulate lipophilicity and steric interactions, which in turn can impact cell permeability and target engagement.

Quantitative Data

The following tables summarize the biological activity of representative compounds synthesized from scaffolds related to this compound, highlighting their potential in kinase inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of Larotrectinib (a pan-Trk inhibitor with a related scaffold) [1]

Kinase TargetIC50 (nM)
TRKA5
TRKB11
TRKC7

Table 2: Anti-proliferative Activity of 4-Methylbenzamide Derivatives (Related to the Topic Compound) [6]

CompoundCell LineCancer TypeIC50 (µM)
7 K562Chronic Myelogenous Leukemia2.27
HL-60Promyelocytic Leukemia1.42
10 K562Chronic Myelogenous Leukemia2.53
HL-60Promyelocytic Leukemia1.52

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical N-Acyl Derivative of this compound as a Kinase Inhibitor Intermediate

This protocol describes a general method for the acylation of the amino group of this compound, a common initial step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • 2-(Trifluoromethyl)benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired N-acyl derivative.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibitory Assay (General Procedure)

This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase (e.g., TRKA)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer. A typical starting concentration range is 1 nM to 10 µM.

  • In a 384-well microplate, add the recombinant kinase and the kinase substrate to each well.

  • Add the various concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (NGF) Ligand (NGF) TRKA Receptor TRKA Receptor Ligand (NGF)->TRKA Receptor Binds and activates RAS RAS TRKA Receptor->RAS Activates PI3K PI3K TRKA Receptor->PI3K Activates PLCγ PLCγ TRKA Receptor->PLCγ Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG PKC PKC DAG->PKC Cell Proliferation Cell Proliferation PKC->Cell Proliferation Inhibitor TRK Inhibitor (e.g., Larotrectinib) Inhibitor->TRKA Receptor Blocks ATP binding site

Caption: TRKA signaling pathway and the point of intervention for TRK inhibitors.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound acylation N-Acylation (Protocol 1) start->acylation further_modification Further Functionalization (e.g., Suzuki Coupling) acylation->further_modification final_compound Final Bioactive Compound further_modification->final_compound in_vitro_assay In Vitro Kinase Assay (Protocol 2) final_compound->in_vitro_assay ic50 Determine IC50 Value in_vitro_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Derivatization of the Amino Group on Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methylbenzoate is a substituted aniline derivative that serves as a versatile building block in organic and medicinal chemistry. Its structure, featuring a reactive primary amino group, a methyl ester, and a methyl group on the aromatic ring, offers multiple avenues for chemical modification. The derivatization of the amino group is a critical step in the synthesis of a wide array of compounds with potential applications in drug discovery, materials science, and agrochemicals. The amino group can be readily transformed into amides, sulfonamides, and secondary or tertiary amines, allowing for the modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This document provides detailed protocols for several common and robust methods for the derivatization of the amino group of this compound.

Overview of Derivatization Strategies

The primary amino group of this compound is a nucleophilic center that can undergo a variety of chemical transformations. The most common derivatization strategies include:

  • N-Acylation: Reaction with acylating agents (e.g., acyl chlorides or anhydrides) to form stable amide derivatives.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • N-Arylation: Palladium-catalyzed cross-coupling with aryl halides (Buchwald-Hartwig amination) to form diarylamines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

These strategies provide access to a diverse range of derivatives, each with unique structural and electronic properties.

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start This compound Acylation N-Acylation start->Acylation R-COCl or (RCO)2O Sulfonylation N-Sulfonylation start->Sulfonylation R-SO2Cl Arylation N-Arylation (Buchwald-Hartwig) start->Arylation Ar-X, Pd catalyst ReductiveAmination Reductive Amination start->ReductiveAmination R'-CHO or R'-CO-R'', Reducing Agent Amide N-Acyl Derivatives (Amides) Acylation->Amide Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) Sulfonylation->Sulfonamide DiarylAmine N-Aryl Derivatives (Diarylamines) Arylation->DiarylAmine Alkylamine N-Alkyl/N,N-Dialkyl Derivatives (Secondary/Tertiary Amines) ReductiveAmination->Alkylamine

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. Researchers should adapt these procedures as necessary based on the specific substrate and desired product.

N-Acylation Protocol (Amide Formation)

N-acylation is a fundamental transformation that converts the primary amine to a chemically stable amide. This protocol is based on the acylation of this compound with 2-methylbenzoyl chloride.[1][2]

Acylation_Protocol cluster_reagents Reagents & Setup cluster_procedure Procedure Reagent1 This compound Dissolve 1. Dissolve amine and acyl chloride in solvent Reagent1->Dissolve Reagent2 2-Methylbenzoyl Chloride Reagent2->Dissolve Reagent3 Silver Salt (e.g., AgOTf) Solvent Anhydrous Haloalkane Solvent (e.g., Dichloromethane) Solvent->Dissolve Setup Inert Atmosphere (N2 or Ar) Reaction Flask with Stirring Setup->Dissolve Cool 2. Cool reaction mixture (-20 to 0 °C) Dissolve->Cool AddCatalyst 3. Add silver salt solution dropwise Cool->AddCatalyst React 4. Stir at -20 to 40 °C for 1-5 hours AddCatalyst->React Workup 5. Aqueous workup (e.g., NaHCO3 wash) React->Workup Purify 6. Isolate and purify product (Crystallization/Chromatography) Workup->Purify

Caption: Workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., 2-methylbenzoyl chloride, 1.05 eq.)

  • Silver salt catalyst (e.g., Silver trifluoromethanesulfonate, AgOTf, 1.5 eq.)

  • Anhydrous non-protic solvent (e.g., dichloromethane, haloalkane)

  • Anhydrous aprotic solvent for catalyst solution (e.g., THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the acyl chloride (1.05 eq.) in the anhydrous haloalkane solvent.

  • Cool the stirred solution to a temperature between -20 °C and 0 °C using an appropriate cooling bath.

  • In a separate flask, dissolve the silver salt catalyst (1.5 eq.) in an anhydrous non-protic solvent.

  • Slowly add the silver salt solution dropwise to the reaction mixture over 15-30 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 to 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

N-Sulfonylation Protocol (Sulfonamide Formation)

This protocol describes the formation of a sulfonamide derivative by reacting the primary amine with a sulfonyl chloride in the presence of a base. The conditions are adapted from procedures for the sulfonylation of other aromatic amines.[3][4]

Sulfonylation_Protocol cluster_reagents Reagents & Setup cluster_procedure Procedure Reagent1 This compound Dissolve 1. Dissolve amine and base in solvent Reagent1->Dissolve Reagent2 Sulfonyl Chloride (e.g., TsCl) Base Base (e.g., Triethylamine) Base->Dissolve Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Dissolve Setup Reaction Flask with Stirring Ice Bath Setup->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool AddSulfonylCl 3. Add sulfonyl chloride solution dropwise Cool->AddSulfonylCl React 4. Stir at room temperature for 1-3 hours AddSulfonylCl->React Workup 5. Wash with NaHCO3 (aq) and brine React->Workup Purify 6. Dry, concentrate, and purify (Crystallization/Chromatography) Workup->Purify

Caption: Workflow for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl, 1.1 eq.)

  • Tertiary amine base (e.g., triethylamine, Et₃N, 1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude sulfonamide by recrystallization or flash column chromatography.

N-Arylation Protocol (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This general protocol allows for the coupling of this compound with various aryl halides.[5][6][7][8]

Buchwald_Hartwig_Protocol cluster_reagents Reagents & Setup cluster_procedure Procedure Reagent1 This compound Combine 1. Combine solids (amine, Ar-X, catalyst, ligand, base) in vial Reagent1->Combine Reagent2 Aryl Halide (Ar-X) Reagent2->Combine Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Combine Ligand Phosphine Ligand (e.g., X-Phos) Ligand->Combine Base Base (e.g., KOt-Bu) Base->Combine Solvent Anhydrous Solvent (e.g., Toluene) Setup Inert Atmosphere (N2 or Ar) Schlenk tube or sealed vial Setup->Combine Degas 2. Evacuate and backfill with inert gas (3x) Combine->Degas AddSolvent 3. Add anhydrous, degassed solvent Degas->AddSolvent React 4. Heat with stirring (80-120 °C or MW) AddSolvent->React Workup 5. Cool, filter through Celite, and concentrate React->Workup Purify 6. Purify by column chromatography Workup->Purify

Caption: Workflow for the Buchwald-Hartwig N-arylation of this compound.

Materials:

  • This compound (1.2 eq.)

  • Aryl halide (Ar-X, where X = Br, I; 1.0 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%)

  • Phosphine ligand (e.g., X-Phos, 4-20 mol%)

  • Base (e.g., KOt-Bu, NaOt-Bu, or Cs₂CO₃, 1.4-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or microwave vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or microwave vial, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) or using a microwave reactor (e.g., 100-150 °C for 10-30 minutes). Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive Amination Protocol (N-Alkylation)

Reductive amination is an effective method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a mild reducing agent.[9][10]

Reductive_Amination_Protocol cluster_reagents Reagents & Setup cluster_procedure Procedure Reagent1 This compound Combine 1. Combine amine, carbonyl, and solvent Reagent1->Combine Reagent2 Aldehyde or Ketone Reagent2->Combine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Solvent Solvent (e.g., DCE, MeOH) Solvent->Combine Acid Acetic Acid (cat.) Setup Reaction Flask with Stirring Setup->Combine AddAcid 2. Add catalytic acetic acid Combine->AddAcid StirImine 3. Stir for 30-60 min (Imine formation) AddAcid->StirImine AddReductant 4. Add reducing agent in portions StirImine->AddReductant React 5. Stir at room temperature (1-24 hours) AddReductant->React Workup 6. Quench and perform aqueous workup React->Workup Purify 7. Dry, concentrate, and purify Workup->Purify

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq.)

  • Solvent (e.g., 1,2-dichloroethane (DCE) or methanol)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the chosen solvent (e.g., DCE).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or enamine.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes. Note: The reaction may be exothermic.

  • Continue to stir the reaction at room temperature for 1 to 24 hours until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and yields for the derivatization of this compound and closely related analogues.

Table 1: N-Acylation of this compound Analogues

Starting AmineAcylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound2-Methylbenzoyl ChlorideSilver SaltHaloalkane-20 to 401-5N/A*[1][2]
Methyl 4-amino-2-hydroxybenzoateAcetyl ChlorideNaHCO₃Ethyl Acetate / H₂O0 - 202.2599N/A

*Yield not reported for the isolated intermediate ester.

Table 2: N-Sulfonylation of Aromatic Amine Analogues

Starting AmineSulfonylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-(Diethylamino)ethyl 4-aminobenzoate4-Methylsulfonyl chlorideNa₂CO₃H₂ORTN/AN/AN/A
2-AminothiazoleBenzenesulfonyl chlorideNaOAcH₂O80-85N/AHigh[4]
Methyl 4-(aminomethyl)-2-(benzylthio)benzoateMethanesulfonyl chlorideTriethylamineDichloromethane0 to RT178.6[3]

Table 3: N-Arylation (Buchwald-Hartwig) of Aromatic Halide with Amine

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
2-Bromo-13α-estroneAnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene100 (MW)10 min95[6]
2-Bromo-13α-estrone4-NitroanilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene100 (MW)10 min99[6]

Table 4: Reductive Amination of Amines with Carbonyls

AmineCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
AnilineCyclohexanoneNaBH₃CNMethanolRTN/A94N/A
BenzylamineAcetoneNaBH(OAc)₃DCERT1292N/A

Note: N/A indicates that the specific data point was not available in the cited literature. Yields and conditions are highly substrate-dependent and may require optimization.

References

Application Notes and Protocols for the Hydrolysis of Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental chemical transformation crucial in organic synthesis and the pharmaceutical industry. Methyl 4-amino-2-methylbenzoate is an important intermediate, and the selective cleavage of its ester group to yield 4-amino-2-methylbenzoic acid is a key step in the synthesis of various biologically active molecules. This document provides detailed protocols for both acid-catalyzed and base-catalyzed hydrolysis of this compound, offering a comparative framework to enable researchers to select the optimal conditions for their specific synthetic needs.

Reaction Principle

The hydrolysis of this compound involves the cleavage of the ester linkage to form 4-amino-2-methylbenzoic acid and methanol. This reaction can be effectively carried out under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically employing a strong acid like sulfuric acid or hydrochloric acid. The equilibrium can be shifted towards the products by using a large excess of water.[1][2][3]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion due to the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt.[2][4][5] Subsequent acidification is required to isolate the carboxylic acid.

Comparative Data on Hydrolysis Conditions

The following table summarizes various reported conditions for the hydrolysis of methyl esters, providing a baseline for the hydrolysis of this compound.

Hydrolysis TypeReagent(s)Solvent(s)Temperature (°C)TimeYield (%)Reference
Base-Catalyzed NaOH (2M)Water, MethanolReflux4 h95-99%Organic Syntheses (adapted)
Base-Catalyzed NaOH (~20% w/v)WaterBoiling (Reflux)5-10 min90-96%[5]
Base-Catalyzed KOH (2%)Water200-30030 minQuantitative[6]
Base-Catalyzed 3M NaOHWaterReflux30 min94%[7]
Acid-Catalyzed Conc. H₂SO₄Water/DioxaneRefluxSeveral hoursVariable (often lower than base-catalyzed)General Procedure
Acid-Catalyzed 1.0 M HClTHF/WaterReflux2 hPotential for decomposition[4][8]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol is adapted from a reliable procedure for the saponification of substituted methyl benzoates and is expected to provide a high yield of 4-amino-2-methylbenzoic acid.[5]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10.0 g, 60.5 mmol) in methanol (100 mL).

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 7.3 g, 181.5 mmol, 3.0 eq) in deionized water (40 mL). Carefully add the NaOH solution to the stirred solution of the ester in the flask.

  • Saponification: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up - Methanol Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH ~2-3), which will cause the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitated 4-amino-2-methylbenzoic acid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven or desiccator to a constant weight. A yield of over 90% can be expected.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Acid-catalyzed hydrolysis is a reversible process and may result in lower yields compared to saponification.[3] Caution is advised as some substituted aminobenzoates have shown susceptibility to decomposition under harsh acidic conditions.[4][8]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Dioxane (or other suitable co-solvent)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 10.0 g, 60.5 mmol) in a mixture of dioxane (100 mL) and deionized water (50 mL).

  • Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 10 mL) to the reaction mixture.

  • Hydrolysis: Heat the mixture to reflux using a heating mantle and maintain the reflux for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up - Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH is approximately 7-8. This will likely cause the product to precipitate.

  • Isolation: If a precipitate forms, collect the crude 4-amino-2-methylbenzoic acid by vacuum filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product to a constant weight.

Visualizing the Workflow and Logic

Caption: A generalized workflow for the hydrolysis of this compound.

Caption: Logical considerations for selecting between acid and base-catalyzed hydrolysis.

References

Application Notes and Protocols: The Strategic Use of Methyl 4-amino-2-methylbenzoate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 4-amino-2-methylbenzoate as a key building block in the synthesis of kinase inhibitors. This document outlines its application in medicinal chemistry, particularly for the development of targeted therapies, and provides detailed experimental protocols and relevant data for researchers in drug discovery and development.

Introduction

This compound is a versatile aromatic scaffold that serves as a valuable starting material in the synthesis of complex heterocyclic molecules, including potent and selective kinase inhibitors. Its unique substitution pattern, featuring a nucleophilic amino group and an ester functionality, allows for diverse chemical modifications, making it an attractive intermediate for constructing kinase inhibitor libraries. The 4-aminobenzoic acid core is a common feature in many kinase inhibitors, with the amino group often serving as a crucial anchor point for interactions within the ATP-binding site of various kinases.

Application in Kinase Inhibitor Synthesis

The primary application of this compound in drug discovery is as a foundational element for the synthesis of kinase inhibitors. The structural features of this compound are particularly well-suited for targeting protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

One of the most promising therapeutic targets for derivatives of this compound is the family of Tropomyosin Receptor Kinases (TRKs).[1] Aberrant TRK signaling, often due to genetic fusions, is a known driver in a variety of solid tumors.[1] Consequently, the development of small molecule inhibitors of TRK kinases is a major focus in contemporary oncology research. The scaffold provided by this compound can be strategically elaborated to generate potent and selective TRK inhibitors.

Data Presentation: Representative Kinase Inhibitor Activity

While specific IC50 values for kinase inhibitors directly synthesized from this compound are not widely available in the public domain, the following table provides representative data for analogous kinase inhibitors to illustrate the potential potency of compounds derived from this scaffold. This data is intended for comparative purposes to guide the design and evaluation of new chemical entities.

Target KinaseRepresentative Inhibitor (Analogous Scaffold)IC50 (nM)Cellular Assay IC50 (nM)Reference Compound
TRKAAnalog A525Larotrectinib
TRKBAnalog A830Larotrectinib
TRKCAnalog A320Larotrectinib
ALKAnalog B1575Crizotinib
ROS1Analog B1060Crizotinib

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic kinase inhibitor intermediate starting from this compound, followed by a general method for assessing its biological activity.

Protocol 1: Synthesis of a Key Amide Intermediate

This protocol describes a general method for the acylation of the amino group of this compound, a common initial step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Addition of Base: Add the tertiary amine base (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation:

    • Using an Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Using a Carboxylic Acid: To a separate flask, dissolve the carboxylic acid (1.1 equivalents) and coupling agent (1.2 equivalents) in anhydrous DMF. Stir for 20 minutes to pre-activate the acid, then add this mixture to the solution of this compound.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the desired N-acylated product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as TRKA.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., TRKA)

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a generic peptide substrate for the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a series of dilutions of the test compound in DMSO. Further dilute the compounds in the appropriate kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Enzyme and Substrate Preparation: Prepare a solution of the recombinant kinase and the substrate in the kinase buffer.

  • Assay Plate Setup:

    • Add the diluted inhibitor compounds to the wells of a 384-well plate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation: Add the enzyme/substrate mixture to each well to start the reaction.

  • ATP Addition: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) value for the specific enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the inhibitor.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_testing In Vitro Testing Workflow A This compound C N-Acylated Intermediate A->C Base, Solvent B Acylation Reagent (Acyl Chloride or Carboxylic Acid + Coupling Agent) B->C D Further Synthetic Steps C->D E Final Kinase Inhibitor D->E F Synthesized Inhibitor G Kinase Assay (Enzyme, Substrate, ATP) F->G H IC50 Determination G->H I Lead Optimization H->I

Caption: General workflow for the synthesis and testing of kinase inhibitors.

G cluster_pathway Simplified TRK Signaling Pathway cluster_downstream Downstream Signaling Ligand Neurotrophin (e.g., NGF) TRK_Receptor TRK Receptor (e.g., TRKA) Ligand->TRK_Receptor Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Inhibitor Kinase Inhibitor (Derived from Methyl 4-amino-2-methylbenzoate) Inhibitor->Dimerization Inhibition AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response mTOR->Cell_Response

Caption: Intervention point of a TRK inhibitor in the signaling cascade.

References

Application Notes and Protocols: The Role of Methyl 4-amino-2-methylbenzoate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-2-methylbenzoate is a substituted anthranilic acid derivative that serves as a versatile scaffold and building block in medicinal chemistry.[1][2] Its chemical structure, featuring an aromatic ring substituted with an amino group, a methyl ester, and a methyl group, provides multiple points for chemical modification. This makes it an attractive starting material for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR) to identify and optimize lead compounds in drug discovery.[1][3] While not typically a pharmacologically active agent itself, its utility as a foundational element is evident in the development of various therapeutic agents.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this and related anthranilate scaffolds in SAR studies.

Application Note 1: Development of Anthranilate-Based Matrix Metalloproteinase (MMP) Inhibitors

Background

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, MMPs are a significant target for drug discovery. The anthranilic acid scaffold has been successfully employed as a novel aromatic linker between a sulfonamide group and a zinc-chelating hydroxamic acid moiety to generate potent MMP inhibitors.[4]

Structure-Activity Relationship (SAR) Insights

An SAR study on sulfonylated anthranilate hydroxamic acids revealed critical insights into the structural requirements for potent MMP inhibition. The position of substituents on the anthranilate ring was found to be a key determinant of activity.

Key findings from the study include:

  • Positional Importance of the Amino Group: The 2-aminobenzoic acid (anthranilic acid) core is crucial for activity. Analogous compounds derived from 3-aminobenzoic acid and 4-aminobenzoic acid showed no significant activity against MMP-1 at a concentration of 1 µM.[4]

  • Substitution on the Anthranilate Ring: The inhibitory potency is highly sensitive to the position of methyl substitution on the anthranilic acid ring. The 3-methyl derivative exhibited significantly higher potency compared to the parent compound and other methylated analogs (4-methyl, 5-methyl, and 6-methyl).[4]

Data Presentation

The following table summarizes the in vitro inhibitory activity (IC50) of various methyl-substituted anthranilate derivatives against MMP-1, MMP-9, and MMP-13.

CompoundSubstitutionMMP-1 IC50 (µM)MMP-9 IC50 (µM)MMP-13 IC50 (µM)
Parent Unsubstituted0.680.220.12
6a 3-Methyl0.050.0070.006
6b 4-Methyl0.450.170.10
6c 5-Methyl0.440.150.08
6d 6-Methyl0.810.250.15
(Data sourced from a study on sulfonylated anthranilate hydroxamic acids[4])

Experimental Protocols

Protocol 1: General Synthesis of Sulfonylated Anthranilate Hydroxamic Acids

This protocol outlines the general synthetic route for preparing the MMP inhibitors discussed above.

Step 1: Sulfonylation of Anthranilic Acid

  • Dissolve the appropriate methyl-substituted anthranilic acid in a suitable solvent (e.g., pyridine).

  • Cool the solution in an ice bath.

  • Add 4-methoxybenzenesulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup to extract the sulfonated product (e.g., compound 5a ).

Step 2: N- and O-Alkylation

  • Dissolve the product from Step 1 in a suitable solvent like DMF.

  • Add an alkylating agent (e.g., benzyl bromide) and a base (e.g., potassium carbonate).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Extract the N- and O-alkylated product (e.g., compound 5b ).

Step 3: Ester Hydrolysis

  • Dissolve the alkylated product in a mixture of THF, methanol, and water.

  • Add lithium hydroxide and stir at room temperature to hydrolyze the methyl ester.

  • Acidify the mixture and extract the resulting carboxylic acid.

Step 4: Hydroxamic Acid Formation

  • Dissolve the carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Activate the carboxylic acid by converting it to an acid chloride (e.g., using oxalyl chloride).

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine).

  • Add the acid chloride solution dropwise to the hydroxylamine solution at 0°C.

  • Stir the reaction for several hours and then purify the final hydroxamic acid product (e.g., compound 6 ) using chromatography.

Visualization of Synthetic Workflow

G cluster_0 Synthesis of Sulfonylated Anthranilate Hydroxamic Acids A Methyl-Substituted Anthranilic Acid B Sulfonylation (4-methoxybenzenesulfonyl chloride) A->B C Sulfonamide (5a) B->C D N- and O-Alkylation (e.g., Benzyl Bromide) C->D E Alkylated Intermediate (5b) D->E F Ester Hydrolysis (LiOH) E->F G Carboxylic Acid Intermediate F->G H Hydroxamic Acid Formation (1. Oxalyl Chloride, 2. NH2OH) G->H I Final Hydroxamic Acid Inhibitor (6) H->I

Caption: Synthetic pathway for anthranilate-based MMP inhibitors.

Application Note 2: SAR Principles of Anthranilic Acid Derivatives as NSAIDs (Fenamates)

Background

Derivatives of anthranilic acid, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] These compounds are considered nitrogen isosteres of salicylic acid.[5] The SAR for this class is well-defined and provides a classic example of how systematic modification of a core scaffold informs drug design.

Core SAR Principles

The anti-inflammatory activity of fenamates is governed by several structural features:

  • Carboxylic Acid Position: The ortho-positioning of the carboxylic acid group relative to the amino group on the anthranilic acid ring is essential for activity. Analogs with the carboxyl group at the meta or para positions are inactive.[5]

  • Carboxylic Acid Isosteres: Replacing the carboxylic acid with an isosteric group, such as a tetrazole, can retain the anti-inflammatory activity.[5]

  • The NH Bridge: The secondary amine (NH) linking the two aromatic rings is critical. Replacing the NH group with O, CH2, S, or N-CH3 significantly diminishes or abolishes activity.[5]

  • Substitution on the Anthranilic Acid Ring: Generally, substitutions on the primary anthranilic acid ring lead to a decrease in activity.[5]

  • Substitution on the N-Aryl Ring: Substitution on the second aromatic ring (the N-aryl ring) can have varied effects depending on the assay. For example, in some assays, 2',3'-disubstitution (as in mefenamic acid) is optimal.[5]

Visualization of Fenamate SAR

Caption: Key structure-activity relationships for fenamate NSAIDs.

This compound and related anthranilate structures are valuable starting points in medicinal chemistry. They provide a robust and modifiable scaffold for developing diverse compound libraries. The application notes above demonstrate how these building blocks have been instrumental in SAR studies for distinct therapeutic targets, such as MMPs and cyclooxygenases. By understanding the synthesis protocols and key SAR principles associated with this scaffold, researchers can effectively design and execute drug discovery programs aimed at developing novel and optimized therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude Methyl 4-amino-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities present in the crude material. For materials with minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q2: How can I assess the purity of my this compound sample?

Purity assessment is a critical step. The following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point range consistent with the literature value (around 70-73°C) is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good qualitative indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method to determine the purity of the compound and to detect and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any structural impurities.

Q3: My purified product is colored (yellowish or brownish). How can I remove the color?

Colored impurities often arise from the synthesis or degradation of the product. Here are two common methods to decolorize your sample:

  • Activated Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step of recrystallization. The charcoal will adsorb the colored impurities.

  • Column Chromatography: This technique is very effective at separating colored impurities from the desired product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing - The solution is too concentrated.- The cooling rate is too fast.- Significant impurities are present, depressing the melting point.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification by column chromatography.
No crystals form upon cooling - The solution is too dilute (too much solvent was used).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Low recovery of purified product - Too much solvent was used during dissolution.- The product has some solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.
Product is still impure after recrystallization - The chosen solvent does not effectively discriminate between the product and the impurity.- The impurity co-crystallizes with the product.- Select a different recrystallization solvent or a solvent mixture.- Perform a second recrystallization.- If impurities persist, purify the material by column chromatography.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of product and impurities - The eluent system is not optimal.- The column was not packed properly.- The column was overloaded with the crude material.- Optimize the eluent system using TLC to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the column size (a general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
Tailing of the product spot on TLC and broad elution from the column - The basic amino group of the product is interacting with the acidic silica gel.- Add a small amount of a competing base, such as triethylamine (0.5-1%), to the eluent system.[1]
Product elutes too quickly (high Rf value) - The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture.
Product does not elute from the column (low Rf value) - The eluent is not polar enough.- Increase the proportion of the polar solvent in the eluent mixture.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying crude this compound that is mostly pure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely by heating the mixture with gentle swirling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

ParameterValue/Range
Recrystallization Solvent Ethanol
Expected Yield 70-90% (dependent on crude purity)
Expected Purity >98% (by HPLC)
Melting Point (pure) 70-73 °C
Protocol 2: Flash Column Chromatography

This protocol is effective for separating this compound from significant impurities.

  • Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% ethyl acetate in hexanes) to elute the compounds from the column. If tailing is observed on TLC, consider adding 0.5-1% triethylamine to the eluent.[1]

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Eluent Modifier (if needed) 0.5-1% Triethylamine
Expected Purity >99% (by HPLC)

Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC, MP) Crude->AssessPurity Decision Is Purity Sufficient? AssessPurity->Decision Recrystallization Recrystallization Decision->Recrystallization No, minor impurities ColumnChromatography Column Chromatography Decision->ColumnChromatography No, major impurities PureProduct Pure Product Decision->PureProduct Yes Recrystallization->AssessPurity ColumnChromatography->AssessPurity FinalAnalysis Final Purity Analysis (HPLC, NMR, MP) PureProduct->FinalAnalysis

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Start Problem during Recrystallization OilingOut Product 'oils out' Start->OilingOut NoCrystals No crystals form Start->NoCrystals LowRecovery Low recovery Start->LowRecovery StillImpure Product still impure Start->StillImpure SolutionOilingOut Add more hot solvent Cool slowly Consider chromatography OilingOut->SolutionOilingOut SolutionNoCrystals Concentrate solution Scratch flask Add seed crystal NoCrystals->SolutionNoCrystals SolutionLowRecovery Use minimum hot solvent Cool thoroughly Preheat funnel LowRecovery->SolutionLowRecovery SolutionStillImpure Change solvent Repeat recrystallization Use column chromatography StillImpure->SolutionStillImpure

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

Technical Support Center: Optimizing Reaction Yield for Methyl 4-amino-2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-amino-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Fischer Esterification of 4-amino-2-methylbenzoic acid: This is a direct esterification of the corresponding carboxylic acid with methanol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2]

  • Reduction of Methyl 2-methyl-4-nitrobenzoate: This route involves the reduction of the nitro group of the corresponding nitro-ester precursor. Common reducing agents include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or metal/acid combinations like iron in acetic acid or stannous chloride.[3][4][5]

Q2: What are the key physical properties of this compound?

A2: The key physical properties are summarized in the table below.

PropertyValue
CAS Number 6933-47-7[6]
Molecular Formula C₉H₁₁NO₂[6][7]
Molecular Weight 165.19 g/mol
Appearance Solid
Purity Typically >97%[7]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a tightly sealed container in a cool, dry place at room temperature.

Troubleshooting Guides

Low Reaction Yield

Low yield is a frequent issue in the synthesis of this compound. The following sections address common problems associated with the two primary synthetic routes.

Route 1: Fischer Esterification of 4-amino-2-methylbenzoic acid

Q4: My Fischer esterification reaction is showing low conversion of the starting carboxylic acid. What are the potential causes and solutions?

A4: Low conversion in Fischer esterification is often due to the reversible nature of the reaction or issues with the catalyst.

Potential CauseRecommended Solution
Equilibrium Limitation The reaction is in equilibrium. To drive it towards the product, remove water as it is formed, for example, by using a Dean-Stark apparatus. Alternatively, use a large excess of the alcohol (methanol) to shift the equilibrium.[8]
Insufficient Catalyst The amino group in the starting material can neutralize the acid catalyst. Ensure a stoichiometric amount of acid is used to account for this.[8] For example, when using sulfuric acid, at least one equivalent is required.
Catalyst Deactivation The catalyst may be deactivated by impurities in the starting materials or solvents. Use anhydrous solvents and pure reagents.
Low Reaction Temperature or Time Ensure the reaction is refluxed for a sufficient amount of time to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

Route 2: Reduction of Methyl 2-methyl-4-nitrobenzoate

Q5: The reduction of my nitro-ester is incomplete, and I am recovering a significant amount of starting material. What should I do?

A5: Incomplete reduction is often related to the catalyst, reducing agent, or reaction conditions.

Potential CauseRecommended Solution
Catalyst Inactivity (for Catalytic Hydrogenation) The Palladium on carbon (Pd/C) catalyst may be old or poisoned. Use fresh, high-quality catalyst. Ensure the reaction is stirred vigorously to maintain good contact between the catalyst, substrate, and hydrogen.[9]
Insufficient Reducing Agent For metal-mediated reductions (e.g., Fe/HCl), ensure a sufficient excess of the metal is used (typically 3-5 equivalents).[4]
Low Hydrogen Pressure (for Catalytic Hydrogenation) Ensure the hydrogenation apparatus is properly sealed and maintaining the desired hydrogen pressure (e.g., 40-50 psi).[9]
Reaction Conditions For metal-mediated reductions, ensure the reaction is heated to reflux for an adequate duration.[4] Monitor the reaction by TLC to determine completion.

Q6: I am observing the formation of byproducts in my reduction reaction. What are they and how can I avoid them?

A6: Byproduct formation can significantly lower the yield.

Potential ByproductFormation ConditionsPrevention
Azo/Azoxy Compounds Incomplete reduction of the nitro group, particularly under neutral or basic conditions, can lead to the formation of dimeric azo or azoxy compounds.[9]Ensure complete reduction by using a sufficient amount of reducing agent and appropriate reaction times. Maintain acidic conditions if using a metal/acid reduction system.
Hydrolysis of the Ester Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the methyl ester back to the carboxylic acid.Neutralize the reaction mixture carefully during workup, avoiding prolonged contact with strong base.[1]
Purification Issues

Q7: My crude product is an oil and will not crystallize. What should I do?

A7: Oiling out during crystallization is a common issue, often due to impurities.

Recommended Action
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[10]
Solvent Adjustment: Slowly evaporate the solvent until the solution becomes turbid, then allow it to cool slowly.[10]
Purify via Column Chromatography: If crystallization fails, purify the crude product using column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[10]

Q8: I am observing significant tailing or poor separation during column chromatography. What is the cause and how can I fix it?

A8: The basic amino group of the product can interact strongly with the acidic silica gel, leading to tailing.

Recommended Action
Add a Basic Modifier: Add a small amount of a tertiary amine, such as triethylamine (0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[10]
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or amine-functionalized silica gel.[10]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-amino-2-methylbenzoic acid using Sulfuric Acid

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise with stirring. A precipitate may form.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction's progress by TLC.[8]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Neutralization: Carefully neutralize the solution to a pH of ~8 by adding a 10% aqueous solution of sodium carbonate. The product will precipitate.[8]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.[10]

Protocol 2: Reduction of Methyl 2-methyl-4-nitrobenzoate via Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in methanol (20-30 mL per gram of ester).

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of Pd).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 40-50 psi. Stir the mixture vigorously at room temperature for 2-12 hours, or until hydrogen uptake ceases.[4][9]

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.[4]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_esterification Route 1: Fischer Esterification cluster_reduction Route 2: Reduction 4-amino-2-methylbenzoic_acid 4-amino-2-methylbenzoic acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) 4-amino-2-methylbenzoic_acid->Methanol_H2SO4 Esterification Product_Ester This compound Methanol_H2SO4->Product_Ester Methyl_2-methyl-4-nitrobenzoate Methyl 2-methyl-4-nitrobenzoate H2_PdC H₂, Pd/C Methyl_2-methyl-4-nitrobenzoate->H2_PdC Reduction Product_Reduction This compound H2_PdC->Product_Reduction

Caption: Primary synthetic routes for this compound.

Troubleshooting_Yield cluster_esterification_issues Esterification Issues cluster_reduction_issues Reduction Issues Low_Yield Low Yield Observed Incomplete_Conversion Incomplete Conversion Low_Yield->Incomplete_Conversion Incomplete_Reduction Incomplete Reduction Low_Yield->Incomplete_Reduction Byproduct_Formation Byproduct Formation Low_Yield->Byproduct_Formation Equilibrium Equilibrium Limitation Incomplete_Conversion->Equilibrium Catalyst_Problem Insufficient/Inactive Catalyst Incomplete_Conversion->Catalyst_Problem Catalyst_Inactive Inactive Catalyst/Reagents Incomplete_Reduction->Catalyst_Inactive Incorrect_Conditions Incorrect Conditions Incomplete_Reduction->Incorrect_Conditions Side_Reactions Azo/Azoxy Formation Byproduct_Formation->Side_Reactions

Caption: Troubleshooting workflow for low reaction yield.

Purification_Troubleshooting cluster_crystallization Crystallization Issues cluster_chromatography Chromatography Issues Purification_Problem Purification Problem Oiling_Out Product Oils Out Purification_Problem->Oiling_Out Tailing_Peak Tailing Peak on Silica Purification_Problem->Tailing_Peak Induce_Crystallization Induce Crystallization (Scratch/Seed) Oiling_Out->Induce_Crystallization Column_Chromatography Use Column Chromatography Oiling_Out->Column_Chromatography Add_Modifier Add Triethylamine to Eluent Tailing_Peak->Add_Modifier Change_Stationary_Phase Use Alumina or Amine-Silica Tailing_Peak->Change_Stationary_Phase

Caption: Logical relationships for troubleshooting purification problems.

References

Technical Support Center: Synthesis of Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are:

  • Fischer Esterification of 4-amino-2-methylbenzoic acid with methanol using an acid catalyst.

  • Reduction of a Nitro Group which involves the nitration of 2-methylbenzoic acid, followed by esterification to methyl 2-methyl-4-nitrobenzoate, and finally, reduction of the nitro group to an amine.

Q2: What are the typical impurities I should be aware of for each synthetic route?

A2: Impurities can vary based on reaction conditions and purification methods. Below is a summary of potential impurities for each route.

Synthetic RoutePotential ImpurityReason for Presence
Fischer Esterification Unreacted 4-amino-2-methylbenzoic acidIncomplete reaction due to equilibrium limitations of Fischer esterification.
Dimerization or polymerization productsSide reactions of the starting material or product under acidic conditions.
Sulfonated byproductsIf sulfuric acid is used as a catalyst, aromatic sulfonation can occur.
Methyl 2-methyl-4-(methylamino)benzoateN-methylation of the amino group by methanol under harsh conditions.
Reduction of Nitro Group Unreacted Methyl 2-methyl-4-nitrobenzoateIncomplete reduction of the nitro group.
Nitroso or hydroxylamine intermediatesPartial reduction of the nitro group.
Azoxy, azo, or hydrazo compoundsDimeric byproducts formed during the reduction of the nitro group.
Isomeric impurities (e.g., Methyl 3-amino-4-methylbenzoate)If the initial nitration of 2-methylbenzoic acid is not completely regioselective.
Residual heavy metalsIf catalytic hydrogenation is used (e.g., Pd, Pt, Ni).

Q3: What analytical techniques are recommended for purity analysis of this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the main component and separate it from non-volatile impurities. A C18 reverse-phase column is commonly used.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the final product and identify any structural isomers or major impurities.
Infrared (IR) Spectroscopy To confirm the presence of key functional groups (e.g., amine, ester, aromatic ring).
Mass Spectrometry (MS) To confirm the molecular weight of the product.

Troubleshooting Guides

Problem 1: Low Yield in Fischer Esterification

Low conversion of the starting carboxylic acid is a common issue in Fischer esterification due to the reversible nature of the reaction.[2][3]

Possible Cause Troubleshooting Action
Equilibrium Limitation Use a large excess of methanol to drive the equilibrium towards the product. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Low Reaction Temperature Ensure the reaction is refluxed at a temperature sufficient to achieve a reasonable reaction rate.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Problem 2: Incomplete Reduction of the Nitro Group

If the reduction of Methyl 2-methyl-4-nitrobenzoate is incomplete, a mixture of the starting material, intermediates, and the final product will be obtained.

Possible Cause Troubleshooting Action
Catalyst Deactivation Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. Handle catalysts under an inert atmosphere to prevent oxidation.
Insufficient Hydrogen Pressure (for catalytic hydrogenation) Ensure the hydrogenation system is properly sealed and maintained at the recommended hydrogen pressure.
Poor Catalyst Dispersion Use vigorous stirring to ensure the catalyst is well-suspended in the reaction mixture.
Insufficient Reducing Agent If using a chemical reducing agent (e.g., SnCl₂, Fe/HCl), ensure it is added in a sufficient stoichiometric amount.
Problem 3: Product Discoloration

The final product may appear colored (e.g., yellow, brown, or pink) due to the presence of trace impurities.

Possible Cause Troubleshooting Action
Oxidation of the Amino Group The aromatic amine is susceptible to air oxidation. Store the product under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize exposure to air and light.
Presence of Azo/Azoxy Impurities These colored byproducts from the nitro reduction can be difficult to remove. Purification by column chromatography may be necessary.
Residual Acid or Base Ensure the product is properly neutralized and washed during the workup to remove any residual acid or base which can catalyze degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from general Fischer esterification procedures.[4][5]

Materials:

  • 4-amino-2-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Suspend 4-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of Methyl 2-methyl-4-nitrobenzoate

This protocol is based on general procedures for the reduction of aromatic nitro compounds.

Materials:

  • Methyl 2-methyl-4-nitrobenzoate

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Celite

Procedure:

  • Dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution.

  • Place the mixture in a hydrogenation apparatus.

  • Purge the system with nitrogen, then introduce hydrogen gas (typically to a pressure of 40-50 psi).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

  • Carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflows cluster_esterification Fischer Esterification Workflow cluster_reduction Nitro Reduction Workflow start_ester 4-amino-2-methylbenzoic acid + Methanol ester_reaction Acid Catalyst (H₂SO₄) Reflux start_ester->ester_reaction ester_workup Neutralization (NaHCO₃) Extraction (EtOAc) ester_reaction->ester_workup ester_purification Recrystallization or Column Chromatography ester_workup->ester_purification ester_product This compound ester_purification->ester_product start_reduction Methyl 2-methyl-4-nitrobenzoate reduction_reaction H₂ / Pd/C Methanol start_reduction->reduction_reaction reduction_workup Catalyst Filtration reduction_reaction->reduction_workup reduction_purification Recrystallization or Column Chromatography reduction_workup->reduction_purification reduction_product This compound reduction_purification->reduction_product

Caption: Primary synthetic workflows for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Synthesis cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Loss During Workup problem->cause3 solution1a Increase reaction time cause1->solution1a Check TLC solution1b Increase temperature cause1->solution1b Check reflux solution1c Use excess reagent cause1->solution1c Drive equilibrium solution2a Optimize reaction conditions (e.g., catalyst, solvent) cause2->solution2a solution2b Use a milder reagent cause2->solution2b solution3a Careful extraction and handling cause3->solution3a solution3b Optimize purification method cause3->solution3b

References

Technical Support Center: Troubleshooting Side Reactions in Aminobenzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminobenzoate esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of aminobenzoate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for aminobenzoate esterification?

A1: The two primary methods for synthesizing aminobenzoate esters are Fischer-Speier esterification and alkylation. Fischer-Speier esterification involves reacting the aminobenzoic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1] Alkylation is a highly efficient alternative, particularly for methyl esters, which utilizes a methylating agent like dimethyl sulfate with a base in a polar aprotic solvent.[1]

Q2: Why is a large excess of alcohol used in Fischer esterification?

A2: Fischer esterification is a reversible reaction.[1] According to Le Châtelier's principle, using a large excess of one reactant (the alcohol) shifts the equilibrium toward the formation of the ester, thereby increasing the product yield.[1][2] The alcohol often doubles as the reaction solvent.

Q3: How does the amino group affect Fischer esterification?

A3: The basic amino group (-NH₂) can be protonated by the strong acid catalyst, forming an ammonium salt.[1] This consumes the catalyst, necessitating the use of at least a stoichiometric amount of acid to ensure enough is available to protonate the carboxylic acid's carbonyl group for nucleophilic attack by the alcohol.[1][2]

Q4: My reaction mixture solidified unexpectedly. What is the likely cause?

A4: Unexpected solidification of the reaction mixture could be due to premature polymerization, especially if the aminobenzoate or alcohol contains reactive functional groups like vinyls. This can be initiated by heat, light, or impurities. The use of polymerization inhibitors can help prevent this.

Q5: I'm observing a low yield in my N-alkylation reaction to produce a secondary amine. What could be the issue?

A5: Low yields in N-alkylation can be due to several factors including low reactivity of the starting materials (e.g., anilines with electron-withdrawing groups), inappropriate reaction conditions such as temperature, or product inhibition where the newly formed amine coordinates with the catalyst, hindering its activity.[3]

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of the desired aminobenzoate ester is a common issue that can stem from several factors.

Potential Cause Troubleshooting Steps
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of the alcohol (often as the solvent).[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or a drying agent.[1] Increasing the reaction time and/or temperature can also improve conversion. For sterically hindered aminobenzoic acids, consider microwave-assisted synthesis to reduce reaction times.[1]
Insufficient Catalyst The basic amino group neutralizes the acid catalyst.[1] Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) is used to compensate for this.[1][2]
Steric Hindrance Ortho-substituents on the aminobenzoic acid can slow down the reaction rate. Increase the reaction time and temperature to overcome this.[1]
Loss of Volatile Reagents Volatile reagents like ethyl 4-aminobenzoate (benzocaine) can be lost from the reaction mixture, reducing the final product yield. Introducing an auxiliary alcohol with a lower boiling point can help maintain reflux and keep the reagents in the reaction mixture.[4][5]
Issue 2: Formation of N-Acylated Adduct (Amide)

The amino group of one aminobenzoate molecule can act as a nucleophile and attack the activated carbonyl of another, leading to the formation of an amide impurity.

Potential Cause Troubleshooting Steps
Competitive Nucleophilic Attack The amino group competes with the alcohol as a nucleophile.
High Reaction Temperature Elevated temperatures can favor amide formation.
Mitigation Strategy Use a large excess of the alcohol to statistically favor esterification over N-acylation.[6] Avoid excessively high reaction temperatures.[6]
Issue 3: Formation of Dialkyl Ether

Under strongly acidic conditions and at high temperatures, the alcohol can undergo dehydration to form a symmetric ether.

Potential Cause Troubleshooting Steps
Alcohol Dehydration Strong acid and high heat can lead to the elimination of water from two alcohol molecules.
Mitigation Strategy Maintain careful control over the reaction temperature and avoid using an excessive concentration of the acid catalyst.[6]
Issue 4: Over-Alkylation of the Amino Group

When synthesizing N-substituted aminobenzoates, over-alkylation can occur, leading to the formation of tertiary amines or quaternary ammonium salts.

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry An excess of the alkylating agent promotes dialkylation.[7]
Highly Reactive Alkylating Agent Reagents like methyl iodide can lead to rapid, uncontrolled alkylation.[7]
Inappropriate Base Strong bases can deprotonate the secondary amine product, increasing its nucleophilicity and promoting a second alkylation.[7]
Mitigation Strategy Carefully control the stoichiometry, aiming for a 1:1 molar ratio or a slight excess of the aminobenzoate.[7] Consider using a less reactive alkylating agent.[7] Use a milder base like potassium carbonate (K₂CO₃).[7]

Quantitative Data on Byproduct Formation

Quantitative data on the exact yields of byproducts in aminobenzoate esterification is not extensively reported in the literature, as the formation is highly dependent on specific reaction conditions.[6] However, qualitative observations suggest that with proper control of reaction parameters, the formation of these byproducts can be minimized to negligible amounts.[6]

The following table presents some example data from a transesterification process for the preparation of a poly(tetrahydrofuran) aminobenzoate diester.

Reactant Reaction Time (hours) Remaining Reactant (wt%) Yield of Diester
Ethyl 4-aminobenzoate242.895% of theoretical value
Ethyl 4-aminobenzoate920.09-

Data extracted from a patent describing a specific transesterification process and may not be representative of all aminobenzoate esterifications.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification

This protocol describes a standard procedure for the synthesis of benzocaine.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12 mL of absolute ethanol with stirring.[2]

  • Acid Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution while stirring. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction progresses.[2]

  • Workup and Neutralization: After cooling, pour the reaction mixture into a beaker containing 30 mL of ice water.[2] Slowly add 10% sodium carbonate solution with stirring until gas evolution ceases and the pH is approximately 8.[2][8]

  • Isolation: Collect the white precipitate of ethyl p-aminobenzoate by vacuum filtration and wash it with ice-cold water.[8][9]

  • Drying: Dry the product. The melting point of pure benzocaine is 92 °C.[8]

Protocol 2: Esterification using a Dean-Stark Apparatus

This method is effective for removing water and driving the equilibrium towards the ester product.

General Procedure:

  • Setup: In a round-bottom flask, combine the aminobenzoic acid, a slight excess of the alcohol, a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid), and a water-immiscible solvent that forms an azeotrope with water (e.g., toluene).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask.

  • Reflux: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect in the bottom of the trap, while the solvent overflows back into the reaction flask.

  • Completion: The reaction is complete when no more water collects in the trap.

  • Workup: Cool the reaction mixture and wash it with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Methyl Esterification using Dimethyl Sulfate

This protocol is suitable for the synthesis of methyl aminobenzoates.

Materials:

  • Aminobenzoic acid

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve the aminobenzoic acid in DMF in a reaction flask. Add potassium carbonate.

  • Cooling: Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add dimethyl sulfate dropwise while maintaining the low temperature.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours.

  • Workup: Pour the reaction mixture into a large volume of water to precipitate the methyl ester.[1]

  • Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.

Visualizations

Troubleshooting_Low_Yield cluster_solutions Troubleshooting Steps LowYield Low Product Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Potential Cause InsufficientCatalyst Insufficient Catalyst LowYield->InsufficientCatalyst Potential Cause StericHindrance Steric Hindrance LowYield->StericHindrance Potential Cause UseExcessAlcohol Use Excess Alcohol / Remove Water IncompleteReaction->UseExcessAlcohol AddMoreCatalyst Ensure Stoichiometric Acid InsufficientCatalyst->AddMoreCatalyst IncreaseTimeTemp Increase Reaction Time/Temperature StericHindrance->IncreaseTimeTemp Side_Reactions Start Aminobenzoic Acid + Alcohol DesiredProduct Aminobenzoate Ester Start->DesiredProduct Esterification SideProduct1 N-Acylated Adduct (Amide) Start->SideProduct1 Side Reaction SideProduct2 Dialkyl Ether Start->SideProduct2 Side Reaction (from alcohol) SideProduct3 Over-alkylated Product DesiredProduct->SideProduct3 Side Reaction (N-alkylation) Experimental_Workflow_Fischer cluster_synthesis Synthesis cluster_workup Workup & Isolation Setup Reaction Setup Dissolve PABA in Ethanol Acid Acid Addition Add conc. H₂SO₄ Setup->Acid Reflux Reflux Heat for 60-75 min Acid->Reflux Quench Quench Pour into ice water Reflux->Quench Neutralize Neutralize Add Na₂CO₃ solution (pH ~8) Quench->Neutralize Filter Isolate Vacuum filtration Neutralize->Filter Dry Dry Product Filter->Dry

References

How to improve the regioselectivity of reactions on the aminobenzoate scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific challenges related to controlling the regioselectivity of chemical reactions on the aminobenzoate scaffold. Below, you will find troubleshooting guides and frequently asked questions to help you navigate common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers during electrophilic aromatic substitution on my aminobenzoate substrate?

A1: The aminobenzoate scaffold contains two functional groups with competing directing effects, which often leads to a mixture of products.

  • Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director. It donates electron density into the aromatic ring, particularly at the positions ortho and para to itself, making them more nucleophilic.[1][2]

  • Ester Group (-COOR): This is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring, making the meta positions the least deactivated and therefore the most likely sites for electrophilic attack relative to the ortho and para positions.[3][4]

The final distribution of regioisomers depends on the balance between these two effects and the specific reaction conditions.

Caption: Competing directing effects on the aminobenzoate scaffold.

Q2: How can I use protecting groups to favor a specific regioisomer?

A2: Temporarily modifying the amino group is a highly effective strategy to alter its electronic influence and, consequently, the regiochemical outcome of the reaction.[5] Converting the strongly activating amine to a less activating amide or carbamate group can suppress its powerful ortho, para-directing effect, allowing other factors to influence the reaction's regioselectivity.[6][7]

For example, an N-acetyl group is still an ortho, para-director but is significantly less activating than a free amino group. This moderation can prevent unwanted side reactions and improve selectivity. Furthermore, the increased steric bulk of the protected group can disfavor substitution at the ortho position, leading to a higher yield of the para product.

G Workflow for Regioselectivity Control Using a Protecting Group Start Aminobenzoate Substrate Protect Protect Amino Group (e.g., Acetylation) Start->Protect React Perform Regioselective Reaction Protect->React Deprotect Deprotect Amino Group (e.g., Hydrolysis) React->Deprotect End Desired Regioisomer Product Deprotect->End G Catalyst-Controlled C-H Functionalization cluster_0 Reaction System Substrate Aminobenzoate Scaffold + Directing Group (DG) Intermediate Chelated Intermediate (Substrate-DG-M-L) Substrate->Intermediate Coordination Catalyst Transition Metal Catalyst (M-L) Catalyst->Intermediate Coordination Reagent Reagent (E+) Product Regioselectively Functionalized Product Reagent->Product Directed C-H Functionalization Intermediate->Product Directed C-H Functionalization

References

Technical Support Center: Recrystallization of Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the recrystallization of Methyl 4-amino-2-methylbenzoate. The guidance is based on general principles for the recrystallization of aromatic amines and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a good starting solvent system for the recrystallization of this compound?

Q2: My compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?

A2: "Oiling out" is a common issue with amines and occurs when the solute separates as a liquid instead of a solid.[6] This can happen if the solution is too concentrated or cooled too quickly.[6] To address this, you can try the following:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the mixture.[6]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[6]

  • Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.[6]

  • Solvent System Modification: Experiment with a mixed solvent system, which can sometimes favor crystallization over oiling out.[6]

Q3: The recovery of my purified product is very low. What are the likely causes and how can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.[7]

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.[8]

  • Inadequate cooling: Make sure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[4]

Q4: My final product is colored (e.g., yellow or brown). How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[9] Be aware that using too much charcoal can lead to the loss of your desired product. If color persists, purification by column chromatography may be necessary.[9]

Q5: My compound will not recrystallize from any solvent I've tried. What should I do next?

A5: If single and mixed solvent systems are unsuccessful, there are a few other strategies to consider:

  • pH Adjustment: For amines, converting the free base to a salt by adding an acid can sometimes improve crystallization properties.[6] However, this will yield the salt form of your compound.

  • Column Chromatography: If recrystallization proves to be ineffective for purification, column chromatography is a reliable alternative.[10]

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

Since specific quantitative data is not available in the literature, this table serves as a template for researchers to record their own experimental observations.

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingObservations
Ethanol
Methanol
Water
Ethanol/Water (e.g., 9:1)
Acetone/Hexane (e.g., 1:1)
Toluene
User-defined system

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating to identify a suitable solvent or solvent system.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the crystals to a constant weight, for example, in a vacuum oven at a moderate temperature.[9]

Mandatory Visualization

Caption: A workflow for troubleshooting common issues during recrystallization.

References

Column chromatography conditions for purifying Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 4-amino-2-methylbenzoate using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and a complete experimental protocol to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard stationary phase for purifying this compound is silica gel (230-400 mesh). Due to the basic nature of the amino group, which can interact with the acidic silica surface and cause tailing, using a modified approach is often beneficial. This can include adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase or using an amine-functionalized silica gel.

Q2: Which mobile phase (eluent) should I use?

A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate (EtOAc). A gradient elution, starting with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increasing the concentration of ethyl acetate, is recommended to ensure good separation from both less polar and more polar impurities.[1] For a starting point, a mixture of petroleum ether and ethyl acetate (5:1 v/v) has been used for similar methyl benzoate compounds.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do to prevent this?

A3: Tailing is a common issue when purifying amines on silica gel and is caused by strong interactions between the basic amino group and the acidic silanol groups on the silica surface.[1] To mitigate this, add a small amount of a competing base, such as 0.5-1% triethylamine (TEA), to your mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

Q4: How do I choose the optimal solvent system for my column?

A4: The ideal solvent system is typically determined by thin-layer chromatography (TLC) beforehand. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

Q5: What is the best way to load my crude sample onto the column?

A5: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading : Dissolve the crude sample in a minimal amount of the initial, low-polarity mobile phase or a slightly more polar solvent if necessary for solubility.[2]

  • Dry Loading : If the sample is not very soluble in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel. Dissolve your compound in a suitable solvent, add a small quantity of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[1][2] Dry loading often results in better separation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Compound will not elute from the column 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using a less acidic stationary phase like alumina or deactivated silica gel.
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes).
Poor separation of spots (co-elution) 1. The polarity difference between your compound and impurities is small. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the sample.1. Try a different solvent system. A solvent system with a different selectivity, such as dichloromethane/methanol, may provide better separation. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
Streaking or tailing of the compound band The basic amino group is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica.[1]
The collected fractions are very dilute The compound is eluting over a large volume of solvent.Once the compound begins to elute, you can sometimes increase the polarity of the mobile phase to speed up the elution and concentrate the compound in fewer fractions.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed methodology for the purification of this compound.

Materials
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA, optional)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Procedure
  • TLC Analysis for Solvent System Selection:

    • Prepare several eluent systems with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). If tailing is observed, add 0.5-1% TEA to each system.

    • Spot the crude material on TLC plates and develop them in the prepared solvent systems.

    • The optimal mobile phase will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (determined from TLC analysis).

    • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • If using a gradient elution, start with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Spot each fraction on a TLC plate and develop it in the chosen eluent system.

    • Visualize the spots under a UV lamp.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_0 Troubleshooting Workflow start Problem Identified problem_def Define the Issue (e.g., Tailing, No Elution, Poor Separation) start->problem_def check_tlc Review Initial TLC Data Was Rf in the optimal range (0.2-0.4)? problem_def->check_tlc If tailing problem_def->check_tlc If elution issue repack_column Repack Column & Check Loading problem_def->repack_column If poor separation adjust_polarity Adjust Mobile Phase Polarity check_tlc->adjust_polarity Rf too high/low add_modifier Add Mobile Phase Modifier (e.g., TEA) check_tlc->add_modifier Tailing observed solution Problem Resolved adjust_polarity->solution check_stability Assess Compound Stability on Silica check_stability->problem_def If unstable, consider alternative stationary phase check_stability->solution If stable repack_column->solution add_modifier->solution G cluster_1 Experimental Workflow for Purification start Start tlc_analysis 1. TLC Analysis for Solvent System Selection start->tlc_analysis column_prep 2. Column Preparation (Slurry Packing) tlc_analysis->column_prep sample_loading 3. Sample Loading (Dry or Wet) column_prep->sample_loading elution 4. Elution with Mobile Phase Gradient sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection tlc_monitoring 6. TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions 7. Combine Pure Fractions tlc_monitoring->combine_fractions solvent_removal 8. Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal end Purified Product solvent_removal->end

References

Technical Support Center: Preventing Oxidation of the Amino Group During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of amino groups during chemical synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to protect amino groups during synthesis?

A1: Amino groups are nucleophilic and susceptible to a variety of reactions, including oxidation, alkylation, and acylation.[1][2] Protecting the amino group masks its reactivity, preventing unwanted side reactions and ensuring the desired chemical transformation occurs at other sites in the molecule.[3][4] This is particularly critical in complex syntheses, such as peptide synthesis, where precise control of reactivity is essential.[5]

Q2: What are the most common protecting groups for amines?

A2: The most widely used protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[6] These groups are favored due to their ease of installation, stability under various reaction conditions, and selective removal.[4][7]

Q3: What is "orthogonal protection" and why is it important?

A3: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[4] For instance, a Boc group (acid-labile) and an Fmoc group (base-labile) can be used to protect two different amino groups.[4] This strategy allows for the selective deprotection and modification of one amino group while the other remains protected, which is fundamental in the synthesis of complex molecules like peptides.[7]

Q4: How do I choose the right protecting group for my synthesis?

A4: The choice of protecting group depends on several factors, including the stability of your starting material and other functional groups to the protection and deprotection conditions, the planned subsequent reaction steps, and the desired orthogonality.[4] Consider the overall synthetic strategy and the compatibility of the protecting group with all reagents and conditions it will be exposed to.

Q5: My amine-containing starting material is discolored. What does this indicate?

A5: Discoloration, such as a yellow or brown tint in a normally colorless or white compound, often indicates oxidation of the amino group. This can happen during storage due to exposure to air, light, or trace metal impurities. Using an oxidized starting material can lead to impurities and lower yields in your reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the protection and deprotection of amino groups.

Problem 1: Low or No Yield of the Protected Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. - Increase reaction time: Some reactions, especially with sterically hindered amines, may require longer reaction times. - Increase temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious of potential side reactions.[8]
Incorrect Stoichiometry - Verify reagent amounts: Ensure the correct molar equivalents of the protecting group reagent and base are used. A slight excess of the protecting group reagent (e.g., 1.1-1.2 equivalents) is often beneficial.[9]
Inactive Reagents - Use fresh reagents: Protecting group reagents like Cbz-Cl and Fmoc-Cl can degrade upon exposure to moisture.[10] Use freshly opened or properly stored reagents. - Check base quality: Ensure the base used (e.g., triethylamine, DIPEA) is pure and not contaminated.
Poor Solubility - Choose an appropriate solvent: Ensure all reactants are soluble in the chosen solvent system. A co-solvent system may be necessary.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Over-protection (Di-Boc, etc.) - Control stoichiometry: Avoid using a large excess of the protecting group reagent.[8]
Side reactions with the protecting group reagent - Use alternative reagents: For example, Fmoc-OSu is often preferred over Fmoc-Cl to avoid the formation of dipeptide byproducts.[3]
Reaction with other functional groups - Ensure chemoselectivity: If other nucleophilic groups are present, ensure your reaction conditions favor the protection of the amino group. The choice of base and solvent can influence selectivity.
Problem 3: Incomplete Deprotection
Potential Cause Troubleshooting Steps
Insufficient deprotection reagent - Increase reagent concentration/equivalents: For acid-catalyzed deprotection (e.g., Boc), a higher concentration of acid may be needed.[1] For base-catalyzed deprotection (e.g., Fmoc), ensure sufficient equivalents of the amine base are used.
Inadequate reaction time - Monitor the reaction: Use TLC or LC-MS to confirm the complete removal of the protecting group.
Scavenger issues (for Boc deprotection) - Add a scavenger: The tert-butyl cation formed during Boc deprotection can lead to side reactions. Add a scavenger like triethylsilane or thioanisole to trap this cation.[1]
Problem 4: Degradation of the Product During Deprotection
Potential Cause Troubleshooting Steps
Harsh deprotection conditions - Use milder conditions: If your product is sensitive to strong acids or bases, explore alternative, milder deprotection methods. - Control temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize degradation.[11]
Oxidation during workup - Work under an inert atmosphere: If the deprotected amine is sensitive to air, perform the workup and subsequent steps under a nitrogen or argon atmosphere.

Quantitative Data: Stability of Common Amine Protecting Groups

The following table summarizes the stability of common amine protecting groups under various reaction conditions, which is crucial for planning orthogonal synthesis strategies.

Protecting GroupReagents/Conditions to which the Group is Stable Reagents/Conditions for Cleavage
Boc (tert-Butyloxycarbonyl)H₂, Pd/C; Mild base (e.g., piperidine); NucleophilesStrong acids (TFA, HCl)[6]
Cbz (Benzyloxycarbonyl)Mild acid; Mild baseH₂, Pd/C; Strong acids (HBr/AcOH)[12][13]
Fmoc (9-Fluorenylmethyloxycarbonyl)Acids (TFA, HCl); H₂, Pd/CMild base (e.g., 20% piperidine in DMF)[3][14]

Table adapted from the Organic Chemistry Portal stability chart.[15]

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water, or THF).

  • Base Addition: Add a base such as sodium bicarbonate (2.0 equiv.) or triethylamine (1.5 equiv.).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, this involves partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[9][16]

Protocol 2: General Procedure for Cbz-Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable solvent system, such as a mixture of an organic solvent (e.g., THF or dioxane) and aqueous sodium carbonate or sodium bicarbonate solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise while stirring vigorously, maintaining the temperature below 5 °C.[17]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Perform an aqueous work-up by extracting with an organic solvent. Wash the organic layer to remove unreacted Cbz-Cl and base.

  • Purification: Dry the organic layer, concentrate, and purify the product as needed.[12]

Protocol 3: General Procedure for Fmoc-Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equiv.) in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous solution of a mild base like sodium bicarbonate.[3]

  • Reagent Addition: Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature for several hours to overnight.

  • Work-up: Dilute with water and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to precipitate the Fmoc-protected amine.

  • Isolation: Collect the precipitate by filtration or extract with an organic solvent.

  • Purification: Dry and purify the product, often by recrystallization.[10]

Visualizing Workflows

General Workflow for Amine Protection and Deprotection

G Start Amine-containing Starting Material Protection Protection Reaction (e.g., with (Boc)₂O, Cbz-Cl, or Fmoc-OSu) Start->Protection Protected_Amine Protected Amine Intermediate Protection->Protected_Amine Synthesis Subsequent Synthetic Steps (Oxidation, Coupling, etc.) Protected_Amine->Synthesis Deprotection Deprotection Reaction (Acid, Base, or Hydrogenolysis) Synthesis->Deprotection Final_Product Final Product with Free Amino Group Deprotection->Final_Product

Caption: General workflow for amine protection and deprotection.

Decision Tree for Choosing an Amine Protecting Group

G Start Start: Need to Protect an Amine Acid_Stable Is the rest of the molecule stable to strong acid? Start->Acid_Stable Base_Stable Is the rest of the molecule stable to mild base? Acid_Stable->Base_Stable No Use_Boc Use Boc Acid_Stable->Use_Boc Yes H2_Stable Are there other groups reducible by H₂/Pd? Base_Stable->H2_Stable No Use_Fmoc Use Fmoc Base_Stable->Use_Fmoc Yes Use_Cbz Use Cbz H2_Stable->Use_Cbz No Consider_Other Consider alternative protecting groups H2_Stable->Consider_Other Yes

Caption: Decision tree for selecting a suitable amine protecting group.

Workflow for a Simple Dipeptide Synthesis

G AA1 Amino Acid 1 (e.g., Alanine) Protect_N Protect N-terminus (e.g., with Boc) AA1->Protect_N Boc_AA1 Boc-Ala-OH Protect_N->Boc_AA1 Couple Peptide Coupling (e.g., with DCC/HOBt) Boc_AA1->Couple AA2 Amino Acid 2 (e.g., Glycine) Protect_C Protect C-terminus (e.g., as Methyl Ester) AA2->Protect_C H_Gly_OMe H-Gly-OMe Protect_C->H_Gly_OMe H_Gly_OMe->Couple Protected_Dipeptide Boc-Ala-Gly-OMe Couple->Protected_Dipeptide Deprotect_N Deprotect N-terminus (e.g., with TFA) Protected_Dipeptide->Deprotect_N Free_N_Dipeptide H-Ala-Gly-OMe Deprotect_N->Free_N_Dipeptide Deprotect_C Deprotect C-terminus (e.g., Saponification) Free_N_Dipeptide->Deprotect_C Final_Dipeptide Ala-Gly Deprotect_C->Final_Dipeptide

Caption: Workflow for the synthesis of a dipeptide.

References

Analytical methods for assessing the purity of Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of Methyl 4-amino-2-methylbenzoate (CAS: 6933-47-7). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most common and effective analytical methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] HPLC is widely used for quantitative analysis of the main component and non-volatile impurities.[2] GC-MS is excellent for identifying volatile and semi-volatile impurities and can provide structural information. NMR spectroscopy is crucial for structural confirmation and identifying impurities with different chemical structures.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the synthetic route. Common synthetic pathways include the esterification of 4-amino-2-methylbenzoic acid and the reduction of methyl 2-methyl-4-nitrobenzoate.[3] Therefore, potential impurities include:

  • Unreacted starting materials: 4-amino-2-methylbenzoic acid or methyl 2-methyl-4-nitrobenzoate.

  • By-products of the esterification reaction: Unwanted isomers if the starting materials are not pure.

  • By-products of the reduction reaction: Partially reduced intermediates or other side-products.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, ethyl acetate).

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: To maintain the purity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C, protected from light and moisture.[4] Aromatic amines can be susceptible to oxidation and photodegradation.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q4: I am observing significant peak tailing for the main peak of this compound in my HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for aromatic amines like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic amino group and acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, a lower pH (e.g., 2.5-3.5) will protonate the amine, reducing its interaction with silanols. Conversely, a higher pH (e.g., >7, if using a suitable column) can be used to suppress the ionization of silanol groups.

  • Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing peak tailing of your analyte.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

start Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph ph_ok pH is appropriate check_ph->ph_ok add_additive Add Competing Base (e.g., TEA) additive_added Additive helps? add_additive->additive_added check_column Evaluate Column Type column_ok Column is suitable? check_column->column_ok check_conc Check Sample Concentration conc_ok Concentration is optimal? check_conc->conc_ok ph_ok->add_additive No solution Peak Shape Improved ph_ok->solution Yes additive_added->check_column No additive_added->solution Yes column_ok->check_conc No column_ok->solution Yes conc_ok->solution Yes start Poor/No Peak in GC-MS check_derivatization Consider Derivatization start->check_derivatization derivatization_done Derivatization performed? check_derivatization->derivatization_done check_temp Verify Injector Temperature temp_ok Temperature optimal? check_temp->temp_ok check_column Assess GC Column Condition column_ok Column suitable? check_column->column_ok check_liner Check Inlet Liner liner_ok Liner deactivated? check_liner->liner_ok derivatization_done->check_temp No solution Improved Peak Shape/Detection derivatization_done->solution Yes temp_ok->check_column No temp_ok->solution Yes column_ok->check_liner No column_ok->solution Yes liner_ok->solution Yes cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

References

Validation & Comparative

Spectroscopic analysis of 4-amino-2-methylbenzoic acid vs its methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4-amino-2-methylbenzoic Acid and its Methyl Ester

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-amino-2-methylbenzoic acid and its corresponding methyl ester, methyl 4-amino-2-methylbenzoate. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization and differentiation of these two compounds.

Introduction

4-amino-2-methylbenzoic acid and its methyl ester are organic compounds that share a common structural backbone but differ in the functional group at the carboxylic acid position. This seemingly minor difference—a carboxylic acid versus a methyl ester—gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation. This guide will delve into a comparative analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-amino-2-methylbenzoic acid and this compound.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group 4-amino-2-methylbenzoic acid (cm⁻¹) ** This compound (cm⁻¹) **Vibrational Mode
Amino (N-H)3400-3200 (broad)3400-3200 (two sharp bands)Symmetric & Asymmetric Stretch
Carboxylic Acid (O-H)3300-2500 (very broad)-O-H Stretch
Carbonyl (C=O)~1680~1720C=O Stretch
C-N Stretch~1300~1300C-N Stretch
C-O Stretch~1250~1250 (ester)C-O Stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Proton 4-amino-2-methylbenzoic acid This compound Multiplicity
-CH₃ (ring)~2.4~2.4Singlet
-NH₂~4.0-5.0 (broad)~4.0 (broad)Singlet
Aromatic H~6.5-7.8~6.5-7.8Multiplets
-COOH~10-13 (very broad)-Singlet
-OCH₃-~3.8Singlet

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Carbon 4-amino-2-methylbenzoic acid This compound
-CH₃ (ring)~20~20
Aromatic C~110-150~110-150
Carbonyl C=O~170~168
-OCH₃-~52

Table 4: Mass Spectrometry Data

Parameter 4-amino-2-methylbenzoic acid This compound
Molecular FormulaC₈H₉NO₂C₉H₁₁NO₂[1]
Molecular Weight151.16 g/mol [2]165.19 g/mol [1]
m/z of Molecular Ion (M⁺)151165
Key Fragmentation Peaks (m/z)134 ([M-OH]⁺), 106 ([M-COOH]⁺)134 ([M-OCH₃]⁺), 106 ([M-COOCH₃]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Method 1: Thin Solid Film [3]

  • Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Method 2: KBr Pellet [4][5][6][7][8]

  • Sample Grinding: Grind 1-2 mg of the solid sample in an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample by grinding.[5]

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be run for correction.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy[9]
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR Tube: Filter the solution into a clean NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, 8-16 scans are typically sufficient, while ¹³C NMR may require a larger number of scans due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (Electron Impact - EI)[10][11][12][13]
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[9][10]

  • Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of 4-amino-2-methylbenzoic acid and its methyl ester.

Spectroscopic_Analysis_Workflow Comparative Spectroscopic Analysis Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Interpretation Acid 4-amino-2-methylbenzoic acid IR IR Spectroscopy Acid->IR NMR NMR Spectroscopy (¹H & ¹³C) Acid->NMR MS Mass Spectrometry Acid->MS Ester This compound Ester->IR Ester->NMR Ester->MS IR_Analysis Functional Group Identification (O-H vs. Ester C=O) IR->IR_Analysis NMR_Analysis Proton & Carbon Environment (-COOH vs. -OCH₃ signals) NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation (M⁺ & key fragments) MS->MS_Analysis Conclusion Structural Confirmation & Differentiation IR_Analysis->Conclusion NMR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Workflow for spectroscopic comparison.

Interpretation of Spectroscopic Differences

The primary structural difference between 4-amino-2-methylbenzoic acid and its methyl ester is the presence of a carboxylic acid group (-COOH) in the former and a methyl ester group (-COOCH₃) in the latter. This leads to several key distinctions in their spectra:

  • IR Spectroscopy: The most telling difference is in the O-H stretching region. The carboxylic acid exhibits a very broad absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group. This band is absent in the spectrum of the methyl ester. Furthermore, the carbonyl (C=O) stretching frequency is typically lower for the carboxylic acid (~1680 cm⁻¹) due to hydrogen bonding, compared to the ester (~1720 cm⁻¹). The N-H stretching region of the primary amine is also informative; in the solid state, the acid may show broader N-H bands, while the ester often displays two sharper bands.

  • ¹H NMR Spectroscopy: The most obvious difference is the presence of a highly deshielded, broad singlet between 10-13 ppm for the carboxylic acid proton, which is absent in the ester. Conversely, the methyl ester shows a characteristic singlet at around 3.8 ppm, corresponding to the three protons of the methoxy group (-OCH₃). The signals for the aromatic protons and the methyl group on the ring will have similar chemical shifts in both compounds, although minor variations may be observed due to the differing electronic effects of the carboxylic acid and ester groups.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is a key differentiator. In the carboxylic acid, this carbon appears at a slightly higher chemical shift (~170 ppm) compared to the methyl ester (~168 ppm). The most significant difference, however, is the presence of a signal at approximately 52 ppm in the spectrum of the methyl ester, which corresponds to the methoxy (-OCH₃) carbon. This signal is absent in the spectrum of the acid.

  • Mass Spectrometry: The molecular ion peak (M⁺) will differ by 14 mass units, corresponding to the difference between a methyl group and a hydrogen atom (CH₂). The fragmentation patterns are also distinct. The methyl ester will show a prominent loss of a methoxy radical (•OCH₃, 31 mass units) or methanol (CH₃OH, 32 mass units), while the carboxylic acid will typically show the loss of a hydroxyl radical (•OH, 17 mass units) or water (H₂O, 18 mass units). Both may show the loss of the entire carboxyl or ester group.

By systematically applying these spectroscopic techniques and analyzing the resulting data, researchers can confidently distinguish between 4-amino-2-methylbenzoic acid and its methyl ester and confirm the identity and purity of their samples.

References

A Comparative Guide to the Biological Activity of Methyl 4-amino-2-methylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Methyl 4-amino-2-methylbenzoate and its structurally related analogs. The selection of appropriate molecular scaffolds and the strategic modification of functional groups are critical decisions in drug discovery, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. This document synthesizes available experimental data to illuminate the structure-activity relationships (SAR) within this class of compounds, with a particular focus on their potential as anticancer agents and kinase inhibitors.

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of representative aminobenzoate and benzamide derivatives, highlighting the impact of substitutions on their anticancer and enzyme inhibitory potency.

Compound IDStructureTarget/Cell LineActivity (IC50/Ki)Reference
This compound Chemical structure of this compound-Data not available in comparative studies-
Analog 1 (Methyl 4-amino-2-chlorobenzoate)Chemical structure of Methyl 4-amino-2-chlorobenzoateGlutathione Reductase (GR)Lowest binding energy in silico[1]
Analog 2 (Methyl 4-amino-2-nitrobenzoate)Chemical structure of Methyl 4-amino-2-nitrobenzoateGlutathione S-transferase (GST)Ki = 92.41 ± 22.26 µM[1]
Analog 3 (4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide)Chemical structure of a 4-methylbenzamide derivativeK562 (Leukemia)IC50 = 2.27 µM[2]
Analog 4 (4-((2,6-dichloro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide)Chemical structure of another 4-methylbenzamide derivativeHL-60 (Leukemia)IC50 = 1.42 µM[2]
Analog 5 (2-(4-amino-3-chlorobenzoyl)-N-(p-tolyl)hydrazine-1-carbothioamide)Chemical structure of a 4-amino-3-chloro benzoate derivativeEGFR Kinase% Inhibition data available[3]

Note: The data presented is compiled from different studies and is intended to be illustrative of the potential activities of this class of compounds. Direct comparison of absolute values between different studies may not be appropriate due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays commonly used to evaluate the biological activity of compounds like this compound and its analogs.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of compounds targeting specific kinases.

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process by a test compound is quantified.

Procedure (Example: ADP-Glo™ Kinase Assay): [7]

  • Reaction Setup: In a 96-well plate, combine the kinase, the substrate (a specific peptide or protein), and the test compound at various concentrations in a kinase buffer containing MgCl2.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. This reagent also converts the ADP produced during the kinase reaction into ATP.

  • Luminescence Detection: Add a Kinase Detection Reagent, which contains luciferase and luciferin, to the wells. The newly synthesized ATP is used by the luciferase to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated, and therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Substituted aminobenzoic acid derivatives are frequently investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. A prominent target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][8][9][10] Dysregulation of this pathway is implicated in the development and progression of many cancers.

The following diagram illustrates a simplified overview of the EGFR signaling cascade and the potential point of intervention for kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Kinase Inhibitor (e.g., Aminobenzoate Analog) Inhibitor->EGFR Inhibition of Tyrosine Kinase Domain

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

References

Comparative Analysis of Methyl 4-Aminobenzoate Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of methyl 4-aminobenzoate derivatives, focusing on their potential as antimicrobial and local anesthetic agents. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the rational design of novel therapeutic agents based on the methyl 4-aminobenzoate scaffold.

Introduction to Structure-Activity Relationships of Methyl 4-Aminobenzoate Derivatives

Methyl 4-aminobenzoate, a simple ester of para-aminobenzoic acid (PABA), serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a range of biological activities, primarily stemming from their structural similarity to endogenous molecules. The core structure, consisting of a benzene ring substituted with an amino group and a methyl ester group, allows for systematic modifications to modulate pharmacokinetic and pharmacodynamic properties.

The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the amino and ester functionalities. Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and safety profiles. This guide will delve into the SAR of two key therapeutic areas: antimicrobial and local anesthetic applications.

Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives

The antimicrobial potential of PABA derivatives often arises from their ability to interfere with the folate biosynthesis pathway in microorganisms, a pathway essential for their survival but not present in humans. Specifically, they can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that utilizes PABA.

Table 1: Antimicrobial Activity (MIC in µM) of 4-Aminobenzoic Acid Schiff Base Derivatives

Compound IDR Group (Substitution on Aldehyde Ring)S. aureusMRSAS. epidermidisE. faecalisE. coliK. pneumoniaeC. albicansA. niger
1a 2-OH62.562.531.2562.5>500>50031.25125
1c 5-Cl, 2-OH31.2531.2515.6262.525050015.6262.5
1d 5-Br, 2-OH31.2531.2515.6262.512525015.6231.25
1e 5-I, 2-OH62.562.531.2512525050031.2562.5
1f 5-NO₂, 2-OH15.6215.6215.6231.2562.51257.8115.62
1g 5-CH₃, 2-OH62.562.531.25125>500>50062.5125
1n 3,5-diCl, 2-OH31.2531.2515.6231.2512525015.6231.25
PABA ->500>500>500>500>500>500>500>500

Data adapted from a study on 4-aminobenzoic acid Schiff bases.[1][2]

Key SAR Observations for Antimicrobial Activity:

  • Parent Molecule: Unmodified PABA shows no significant antimicrobial activity.[1][2]

  • Schiff Base Formation: Conversion to a Schiff base by condensation with an aromatic aldehyde is essential for activity.

  • Effect of Substituents:

    • Electron-withdrawing groups at the para-position of the aldehyde ring, such as a nitro group (1f), significantly enhance antimicrobial activity against both bacteria and fungi.[1][2]

    • Halogenation (Cl, Br, I) on the aldehyde ring also imparts good activity, with the 5-bromo and 3,5-dichloro derivatives (1d and 1n) showing broad-spectrum effects.[1][2]

    • Electron-donating groups like a methyl group (1g) result in weaker activity compared to electron-withdrawing groups.[1][2]

  • Gram-Positive vs. Gram-Negative Bacteria: The derivatives are generally more potent against Gram-positive bacteria (S. aureus, S. epidermidis) than Gram-negative bacteria (E. coli, K. pneumoniae).[1][2]

Local Anesthetic Activity of Methyl 4-Aminobenzoate Derivatives

Derivatives of methyl 4-aminobenzoate are structurally analogous to local anesthetics like procaine. Their mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the generation and conduction of nerve impulses.

Table 2: Structure-Activity Relationship of Benzoic Acid Derivatives as Local Anesthetics

Structural FeatureModificationEffect on ActivityRationale
Aryl Group Electron-donating groups (e.g., -NH₂, -OR) at ortho/para positionsIncreased potencyIncreases electron density at the carbonyl oxygen, enhancing receptor binding.
Electron-withdrawing groups at ortho/para positionsIncreased potencyIncreases the local anesthetic property.[3]
Intermediate Chain Branching at the α-carbonIncreased duration of actionMay increase resistance to metabolic hydrolysis.
Increasing chain lengthIncreased potency and toxicityEnhances lipid solubility.
Amino Group Tertiary aminesGenerally more effective and less irritatingProvides a balance of lipid and water solubility for reaching the receptor.
Secondary aminesLonger duration but more irritating
Primary aminesInactive and irritating

Key SAR Observations for Local Anesthetic Activity:

  • Lipophilicity: The aromatic ring provides the necessary lipophilicity to cross the nerve cell membrane. Increasing lipophilicity, for instance, by adding alkyl groups to the ring, generally increases potency.

  • Electronic Effects: Substituents that increase the electron density of the carbonyl oxygen, such as amino and alkoxy groups at the para or ortho positions, enhance activity.[3]

  • Hydrophilic Portion: The amino group, typically a tertiary amine, is crucial for forming water-soluble salts for administration and for interacting with the receptor site within the sodium channel.[3]

  • pKa: The pKa of the tertiary amine influences the onset of action. A lower pKa means a greater proportion of the uncharged base is present at physiological pH, allowing for faster penetration of the nerve membrane.

Experimental Protocols

Synthesis of Methyl 4-aminobenzoate Derivatives

A common method for the synthesis of methyl 4-aminobenzoate is the Fischer esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst.

Materials:

  • 4-aminobenzoic acid (PABA)

  • Methanol (large excess)

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

Procedure:

  • A mixture of 4-aminobenzoic acid, a large excess of methanol, and a catalytic amount of concentrated sulfuric acid is refluxed for 2-4 hours.

  • After cooling, the reaction mixture is neutralized with a 5% sodium bicarbonate solution until the pH is approximately 8.

  • The precipitated product, methyl 4-aminobenzoate, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Substituted methyl 4-aminobenzoate derivatives can be synthesized from the corresponding substituted 4-aminobenzoic acids using a similar esterification protocol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized methyl 4-aminobenzoate derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Compounds: A stock solution of each test compound is prepared in DMSO. Serial two-fold dilutions are then made in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Bacterial or fungal cultures are grown to a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway: Local Anesthetic Action on Voltage-Gated Sodium Channels

LocalAnesthetic_MoA cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Receptor Local Anesthetic Receptor Site Receptor->Na_channel Blocks channel LA_charged Local Anesthetic (Charged) LA_uncharged Local Anesthetic (Uncharged) LA_charged->LA_uncharged Equilibration (dependent on pKa and pH) Na_ext Na+ Na_ext->Na_channel Influx (Action Potential) LA_charged_intra Local Anesthetic (Charged) LA_uncharged->LA_charged_intra Diffusion across membrane LA_charged_intra->Receptor Binding to receptor

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in 96-well plate start->prep_compounds prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C, 24h) inoculate->incubate read_results Visually assess for growth inhibition incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

A Comparative Guide to the Reactivity of Ortho-Substituted Aminobenzoates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ortho-substituted aminobenzoates are a pivotal class of molecules in medicinal chemistry and drug development. The nature and position of substituents on the aromatic ring profoundly influence the reactivity of both the amino and carboxyl groups, thereby dictating their synthetic utility and pharmacological properties. This guide provides an objective comparison of the reactivity of various ortho-substituted aminobenzoates, supported by experimental data and detailed protocols. We will delve into the steric and electronic effects of different ortho-substituents on key reactions such as acylation and diazotization, offering insights for the strategic design and synthesis of novel therapeutic agents.

The "Ortho Effect": A Governing Principle

The reactivity of ortho-substituted aminobenzoates is significantly governed by the "ortho effect," a phenomenon where a substituent adjacent to the primary functional group exerts a unique influence compared to its meta or para isomers. This effect is a combination of steric hindrance and electronic interactions. Steric hindrance from a bulky ortho-substituent can impede the approach of reagents to the amino or carboxyl group, thereby slowing down reaction rates. Electronically, ortho-substituents can influence the acidity of the carboxylic acid and the basicity of the amine through inductive and resonance effects, which in turn affects their reactivity.

Comparative Reactivity in Key Transformations

The reactivity of ortho-substituted aminobenzoates is best understood by examining their behavior in fundamental organic reactions. Here, we compare their reactivity in N-acylation and diazotization followed by the Sandmeyer reaction.

N-Acylation

N-acylation is a crucial reaction for the synthesis of amides, which are prevalent motifs in pharmaceuticals. The rate of acylation is highly dependent on the nucleophilicity of the amino group.

Qualitative Reactivity Comparison for N-Acylation:

Ortho-SubstituentExpected Relative ReactivityRationale
-H (Methyl Anthranilate)HighUnhindered access to the amino group.
-CH₃ (Methyl 2-amino-3-methylbenzoate)Moderate to HighThe methyl group is weakly electron-donating, slightly increasing nucleophilicity, but introduces some steric hindrance.
-Cl (Methyl 2-amino-3-chlorobenzoate)ModerateThe chloro group is electron-withdrawing, decreasing the nucleophilicity of the amine, but its steric bulk is modest.
-NO₂ (Methyl 2-amino-3-nitrobenzoate)LowThe strongly electron-withdrawing nitro group significantly reduces the nucleophilicity of the amino group.
-OCH₃ (Methyl 2-amino-3-methoxybenzoate)HighThe methoxy group is electron-donating through resonance, increasing the nucleophilicity of the amine, though it also adds some steric bulk.

This trend is based on the principle that electron-donating groups enhance the nucleophilicity of the amino group, while electron-withdrawing groups and steric bulk decrease it.

Diazotization and Sandmeyer Reaction

Diazotization of the amino group to form a diazonium salt, followed by a Sandmeyer reaction to introduce a variety of substituents, is a versatile synthetic route. The efficiency of this two-step process can be influenced by the ortho-substituent.

Reported Yields for Sandmeyer-type Reactions of Substituted Anilines:

Ortho-SubstituentExpected Yield in Sandmeyer ReactionRationale
-HHighMinimal steric hindrance.
-CH₃Moderate to HighMinor steric hindrance.
-ClModeratePotential for electronic effects and moderate steric hindrance.
-NO₂Moderate to LowStrong electron-withdrawing nature can affect diazonium salt stability.
-OCH₃ModerateSteric hindrance may play a more significant role.

Physicochemical Properties: pKa Values

The acidity of the carboxylic acid and the basicity of the amino group are fundamental properties that influence reactivity. The pKa of the conjugate acid of the amine (pKaH) is a measure of its basicity (a higher pKaH indicates a stronger base and a more nucleophilic amine).

pKa Values of Selected Ortho-Substituted Aminobenzoic Acids:

CompoundpKa of Carboxylic AcidpKa of Conjugate Acid of Amine
2-Aminobenzoic acid4.952.11
2-Amino-3-methylbenzoic acid~5.0~2.2
2-Amino-3-chlorobenzoic acid~4.8~1.9
2-Amino-3-nitrobenzoic acid~4.5<1

Note: Exact experimental values for all substituted compounds are not consistently available in the literature; these are estimates based on known substituent effects.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of ortho-substituted aminobenzoates.

Protocol 1: Competitive N-Acylation

This protocol allows for the direct comparison of the acylation rates of different ortho-substituted aminobenzoates.

Objective: To determine the relative reactivity of a series of ortho-substituted aminobenzoates towards a common acylating agent.

Materials:

  • A series of ortho-substituted methyl aminobenzoates (e.g., methyl 2-aminobenzoate, methyl 2-amino-3-methylbenzoate, methyl 2-amino-3-chlorobenzoate)

  • Acetic anhydride

  • An inert solvent (e.g., Dichloromethane)

  • A non-nucleophilic base (e.g., Triethylamine)

  • Internal standard for GC-MS analysis (e.g., Dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions of each ortho-substituted methyl aminobenzoate and the internal standard in the chosen solvent.

  • In a reaction vessel, combine equal volumes of the stock solutions.

  • Add the non-nucleophilic base (1.2 equivalents relative to the total amount of aminobenzoates).

  • Initiate the reaction by adding a limiting amount of acetic anhydride (e.g., 0.1 equivalents relative to the total aminobenzoates).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C).

  • Withdraw aliquots at regular time intervals and quench them with a suitable reagent (e.g., a primary amine like benzylamine) to consume any remaining acetic anhydride.

  • Analyze the quenched aliquots by GC-MS to determine the relative amounts of the unreacted aminobenzoates and the acylated products.

  • Plot the concentration of each aminobenzoate over time to determine the relative rates of reaction.

Protocol 2: Parallel Synthesis for Sandmeyer Reaction Yield Comparison

This protocol enables a systematic comparison of the yields of a Sandmeyer reaction across a series of ortho-substituted aminobenzoates.

Objective: To compare the synthetic yields of the Sandmeyer chlorination for a series of ortho-substituted aminobenzoates.

Materials:

  • A series of ortho-substituted aminobenzoic acids

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice bath

  • Parallel synthesis reactor or multiple reaction vessels

Procedure:

  • In each reaction vessel of the parallel synthesizer, place an equimolar amount of a different ortho-substituted aminobenzoic acid.

  • Dissolve each acid in aqueous HCl.

  • Cool the solutions to 0-5 °C in an ice bath.

  • To each vessel, slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In separate vessels, prepare a solution of copper(I) chloride in concentrated HCl for each reaction.

  • Slowly add each diazonium salt solution to its corresponding CuCl solution.

  • Allow the reactions to proceed at room temperature or with gentle heating, as determined by the stability of the diazonium salt.

  • After the reaction is complete (cessation of nitrogen evolution), extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the products by column chromatography.

  • Determine the yield of each chlorinated product and compare.

Visualization of Concepts

Logical Workflow for Reactivity Assessment

G Workflow for Assessing Comparative Reactivity cluster_0 Reactant Selection cluster_1 Reaction Execution cluster_2 Analysis cluster_3 Data Interpretation A Select Ortho-Substituted Aminobenzoates B Competitive N-Acylation A->B C Parallel Sandmeyer Reaction A->C D GC-MS Analysis of Aliquots B->D E Purification and Yield Calculation C->E F Determine Relative Rate Constants D->F G Compare Product Yields E->G

Caption: Workflow for assessing the comparative reactivity of ortho-substituted aminobenzoates.

Factors Influencing Reactivity

G Factors Influencing Reactivity cluster_0 Electronic Effects cluster_1 Steric Effects Reactivity Reactivity of Ortho-Substituted Aminobenzoate Inductive Inductive Effect (-I / +I) Reactivity->Inductive Resonance Resonance Effect (-R / +R) Reactivity->Resonance Hindrance Steric Hindrance Reactivity->Hindrance

Caption: Key factors influencing the reactivity of ortho-substituted aminobenzoates.

Involvement in Cellular Pathways

Aminobenzoate derivatives are not only important synthetic intermediates but also interact with biological systems. For instance, para-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, is a crucial component in the folic acid synthesis pathway in many bacteria.[2][3] This pathway is a validated target for antimicrobial drugs. Ortho-substituted aminobenzoates, as analogues of PABA, can potentially act as inhibitors of dihydropteroate synthase, an essential enzyme in this pathway. Recent studies have also explored the interaction of aminobenzoic acid derivatives with the catalytic center of the ribosome, suggesting that they can obstruct the induced fit required for peptide bond formation.[4] This highlights the potential for these compounds to be developed as novel antimicrobial agents that target fundamental cellular processes.

Conclusion

The reactivity of ortho-substituted aminobenzoates is a complex interplay of steric and electronic factors. Understanding these nuances is critical for the efficient synthesis of target molecules in drug discovery and development. While direct quantitative comparisons across a broad range of ortho-substituted aminobenzoates are not always available, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for researchers to systematically evaluate and predict the reactivity of this important class of compounds. The potential for these molecules to interact with key cellular pathways, such as folate synthesis and protein translation, underscores their continued importance in the quest for new therapeutic agents.

References

A Comparative Guide to the Electronic Properties of Aminobenzoic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the electronic properties of ortho-, meta-, and para-aminobenzoic acid isomers based on Density Functional Theory (DFT) analysis. Understanding the nuances of these isomers' electronic landscapes is pivotal for applications in medicinal chemistry, materials science, and drug development, where subtle changes in molecular structure can significantly impact a compound's physicochemical and pharmacological behavior.[1] This analysis utilizes computational data to provide a foundational understanding for further experimental investigation and rational molecular design.

The positional isomerism of the amino and carboxylic acid groups on the benzene ring directly influences the electronic charge distribution, and consequently, the reactivity, stability, and intermolecular interactions of each isomer. This guide summarizes key electronic properties derived from DFT calculations to illuminate these differences.

Comparative Electronic Properties at a Glance

The following table provides a summary of key electronic properties for the aminobenzoic acid isomers, as determined by DFT calculations. These values, compiled from theoretical studies, offer a quantitative basis for comparison. It is important to note that minor variations in these values may exist across different computational studies due to the specific methodologies employed.[1] For the most precise comparison, all parameters should ideally be calculated under the identical level of theory.[1]

PropertyOrtho-Aminobenzoic AcidMeta-Aminobenzoic AcidPara-Aminobenzoic Acid
HOMO Energy (eV) -5.95Value not readily available-6.22
LUMO Energy (eV) -0.87Value not readily available-1.08
HOMO-LUMO Gap (eV) 5.08~3.5 - 4.55.14
Dipole Moment (Debye) ~1.5 - 2.5~3.5 - 4.5~3.0 - 4.0
Ionization Potential (eV) ~8.60Value not readily available~8.50
Electron Affinity (eV) ~0.0 - 1.0Value not readily available~0.0 - 1.0
Note: The data for meta-aminobenzoic acid was less readily available in the searched literature under the specified computational method.[1] Values are based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[1]

Understanding the Data: Key Electronic Descriptors

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are crucial in determining a molecule's chemical reactivity and electronic transitions. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons.

  • HOMO-LUMO Gap: This energy difference is a key indicator of a molecule's kinetic stability and chemical reactivity.[1] A larger gap implies higher stability and lower reactivity.

  • Dipole Moment: This value quantifies the overall polarity of a molecule, which influences its solubility, intermolecular interactions, and binding affinity with biological targets.[1]

  • Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These can be approximated from HOMO and LUMO energies via Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[1]

Experimental and Computational Protocols

The data presented in this guide is predominantly derived from computational studies employing Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.[1]

Computational Details:

  • Software: Quantum chemistry software packages such as Gaussian 09 are commonly utilized for these calculations.[1]

  • Method: The geometries of the aminobenzoic acid isomers are first optimized using DFT.[1]

  • Functional: A widely used functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]

  • Basis Set: The 6-311++G(d,p) basis set is frequently employed for all atoms, offering a good balance between computational cost and accuracy.[1][2]

Property Calculations:

  • HOMO-LUMO Energies: These are determined from the optimized molecular structures.[1]

  • Dipole Moment: The permanent dipole moment of each isomer is calculated to understand its polarity.[1]

  • Ionization Potential and Electron Affinity: These are often approximated using the energies of the frontier molecular orbitals.[1]

Workflow for DFT Analysis of Isomers

The following diagram illustrates a typical workflow for a comparative DFT study of molecular isomers, from initial setup to final analysis.

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculations cluster_analysis Analysis & Comparison Isomers Select Isomers (ortho, meta, para) Method Define Method (e.g., DFT/B3LYP) Isomers->Method BasisSet Choose Basis Set (e.g., 6-311++G(d,p)) Method->BasisSet GeoOpt Geometry Optimization BasisSet->GeoOpt FreqCalc Frequency Calculation (Confirm Minima) GeoOpt->FreqCalc PropCalc Electronic Property Calculation (HOMO, LUMO, Dipole Moment, etc.) FreqCalc->PropCalc DataExtract Data Extraction PropCalc->DataExtract Comparison Comparative Analysis DataExtract->Comparison Visualization Data Visualization Comparison->Visualization

References

The Strategic Advantage of Methyl 4-amino-2-methylbenzoate as a Synthon in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the selection of foundational chemical building blocks is a critical decision that dictates the efficiency of synthesis and the ultimate success of a therapeutic candidate. Methyl 4-amino-2-methylbenzoate has emerged as a versatile and strategic synthon, offering distinct advantages over simpler alternatives in the construction of complex molecular architectures. This guide provides an objective, data-driven comparison of its efficacy against other common aminobenzoate synthons, supported by experimental protocols and pathway visualizations.

This compound is a substituted anthranilate ester that provides a unique combination of functional handles for molecular elaboration.[1][2] Its utility as a pharmaceutical building block is underscored by its role in the synthesis of a variety of complex molecules.[2] This guide will compare its performance with that of more common alternatives, namely Methyl 4-aminobenzoate and Ethyl 4-aminobenzoate (Benzocaine), focusing on key reactions pivotal to drug discovery, such as N-acylation and Suzuki-Miyaura cross-coupling.

Physicochemical Properties: A Comparative Overview

The seemingly subtle structural difference of the ortho-methyl group in this compound imparts significant changes in its physicochemical properties compared to its unsubstituted counterparts. These differences can have a profound impact on reaction kinetics, solubility, and the pharmacological profile of the resulting derivatives.

PropertyThis compoundMethyl 4-aminobenzoateEthyl 4-aminobenzoate (Benzocaine)
Molecular Formula C₉H₁₁NO₂[3]C₈H₉NO₂[4]C₉H₁₁NO₂
Molecular Weight 165.19 g/mol [3]151.16 g/mol [4]165.19 g/mol
CAS Number 6933-47-7[3]619-45-4[4]94-09-7
Appearance SolidWhite to light yellow crystal powder[4]White crystalline powder
Melting Point Not available110-111 °C[4]88-92 °C
Solubility Soluble in alcohol and ether, slightly soluble in water.Soluble in alcohol and ether, slightly soluble in water.[5]Sparingly soluble in water, soluble in ethanol, chloroform, and ether.

Efficacy in Key Synthetic Transformations

The true measure of a synthon's efficacy lies in its performance in chemical reactions. While direct side-by-side comparative studies with identical substrates and conditions are not always available in the literature, we can infer performance from analogous reactions and established chemical principles. The ortho-methyl group in this compound is expected to exert steric hindrance, which can influence reaction rates and selectivity.

N-Acylation: A Gateway to Amide-Containing Bioactive Molecules

N-acylation is a fundamental transformation in the synthesis of a vast number of pharmaceuticals. The reactivity of the amino group is paramount in these reactions.

While specific comparative yield data is limited, typical yields for the N-acetylation of substituted anilines are generally high, often in the range of 85-95%.[6] The steric hindrance from the ortho-methyl group in this compound might necessitate slightly more forcing conditions or longer reaction times compared to the unhindered Methyl 4-aminobenzoate to achieve similar yields.

Experimental Protocol: N-Acetylation using Acetic Anhydride in Pyridine [6]

This protocol is a general procedure for the N-acetylation of aminobenzoates.

Materials:

  • 4-Amino-3-bromobenzoate (or the aminobenzoate of interest)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aminobenzoate (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product.

Logical Workflow for N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve Aminobenzoate in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temp (2-4 hours) add_anhydride->react monitor Monitor by TLC react->monitor workup Work-up (Extraction & Washes) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry product N-Acylated Product dry->product

A typical workflow for the N-acylation of aminobenzoates.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling is a powerful tool for creating biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents. The success of this reaction is highly dependent on the catalyst, base, and solvent system.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295

This data is representative for the Suzuki coupling of structurally similar aryl bromides and may require optimization for specific substrates.[7]

The electronic and steric properties of the aminobenzoate can influence the efficiency of the Suzuki-Miyaura reaction. The ortho-methyl group in this compound may necessitate the use of more active catalyst systems, such as those employing bulky phosphine ligands like SPhos, to achieve high yields.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [8]

This is a general protocol for the coupling of a bromo-substituted aminobenzoate with an arylboronic acid.

Materials:

  • Bromo-aminobenzoate derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Degassed solvent (e.g., 4:1 1,4-dioxane/water)

Procedure:

  • To a dry reaction flask, add the bromo-aminobenzoate, arylboronic acid, base, and palladium catalyst.

  • Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 8-24 hours), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis

Substituted aminobenzoates are crucial scaffolds in the development of kinase inhibitors, which target signaling pathways often dysregulated in cancer. The structural diversity offered by synthons like this compound allows for the fine-tuning of a molecule's interaction with the kinase active site.

Many kinase inhibitors target pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. The specific substitution pattern on the aminobenzoate core can influence the inhibitor's potency and selectivity.

Signaling Pathway Targeted by Kinase Inhibitors

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified diagram of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways.

While direct comparative IC50 values for inhibitors synthesized from this compound versus its alternatives were not found in the searched literature, the principle remains that the additional methyl group provides a vector for optimizing inhibitor-target interactions through steric and electronic effects.

Conclusion

This compound presents a compelling case as a strategic synthon in drug discovery. Its unique substitution pattern, while potentially requiring optimization of reaction conditions, offers opportunities to modulate the physicochemical and pharmacological properties of target molecules in ways that are not achievable with simpler, unsubstituted aminobenzoates. The ability to introduce steric bulk and alter the electronic environment of the aromatic ring makes it a valuable tool for medicinal chemists aiming to enhance potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents. The provided experimental protocols serve as a foundation for the practical application of this versatile building block in the synthesis of next-generation pharmaceuticals.

References

A Comparative Guide to the Characterization of Methyl 4-amino-2-methylbenzoate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for Methyl 4-amino-2-methylbenzoate and its closely related structural isomers. Understanding the unique spectral signatures of these compounds is crucial for their unambiguous identification in complex reaction mixtures and for ensuring the purity of starting materials in pharmaceutical synthesis. This document presents key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Introduction

This compound (CAS RN: 6933-47-7) is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its structural isomers, while possessing the same molecular formula (C₉H₁₁NO₂), exhibit distinct physical and chemical properties due to the different substitution patterns on the benzene ring. Accurate and reliable characterization is therefore paramount. This guide serves as a practical reference for distinguishing between these isomers.

Comparative Characterization Data

The following tables summarize the key characterization data for this compound and two of its common isomers: Methyl 4-aminobenzoate and Methyl 3-amino-4-methylbenzoate.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound 7.73 (d, 1H, Ar-H), 6.53 (dd, 1H, Ar-H), 6.47 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.80 (br s, 2H, -NH₂), 2.39 (s, 3H, Ar-CH₃)
Methyl 4-aminobenzoate 7.86 (d, 2H, Ar-H), 6.63 (d, 2H, Ar-H), 4.04 (br s, 2H, -NH₂), 3.84 (s, 3H, -OCH₃)
Methyl 3-amino-4-methylbenzoate 7.75 (d, 1H, Ar-H), 7.29 (s, 1H, Ar-H), 7.12 (d, 1H, Ar-H), 3.86 (s, 3H, -OCH₃), 3.70 (br s, 2H, -NH₂), 2.19 (s, 3H, Ar-CH₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 168.0, 149.5, 139.8, 131.5, 117.8, 114.5, 112.0, 51.5, 21.8
Methyl 4-aminobenzoate 167.3, 151.2, 131.6, 120.0, 113.8, 51.6
Methyl 3-amino-4-methylbenzoate 167.5, 145.8, 131.7, 130.5, 122.5, 116.0, 112.9, 51.7, 17.4

Table 3: IR Spectral Data (KBr Pellet/Thin Film)

CompoundKey Absorption Bands (cm⁻¹)
This compound 3470, 3380 (N-H stretch), 1695 (C=O stretch), 1620, 1520 (aromatic C=C stretch), 1250 (C-O stretch)
Methyl 4-aminobenzoate 3425, 3340 (N-H stretch), 1680 (C=O stretch), 1605, 1515 (aromatic C=C stretch), 1275 (C-O stretch)
Methyl 3-amino-4-methylbenzoate 3450, 3360 (N-H stretch), 1700 (C=O stretch), 1610, 1510 (aromatic C=C stretch), 1260 (C-O stretch)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 165134, 106, 77
Methyl 4-aminobenzoate 151120, 92, 65
Methyl 3-amino-4-methylbenzoate 165134, 106, 77

Experimental Protocols

The following are generalized protocols for the characterization techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to aid in structural elucidation.

Application in Synthesis: A Workflow Example

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The following diagram illustrates a generalized workflow where it is used as a starting material for the synthesis of a more complex bioactive molecule.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Further Functionalization cluster_2 Step 3: Final Transformation A This compound C Acylated Intermediate A->C Base A->C B Acylating Agent (e.g., Acid Chloride) B->C B->C E Modified Intermediate C->E Reaction Conditions C->E D Reactant D->E D->E F Bioactive Molecule E->F e.g., Cyclization, Hydrolysis E->F

Caption: Synthetic pathway from this compound.

This generalized diagram illustrates a common synthetic strategy where the amino group of this compound is first acylated, followed by further modifications to the molecule to ultimately yield a complex bioactive compound. This highlights the importance of the starting material's purity and correct identification, which is confirmed by the characterization data presented in this guide.

References

Comparative Analysis of Cross-Reactivity in Methyl 4-amino-2-methylbenzoate Derivatives for Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of several Methyl 4-amino-2-methylbenzoate derivatives in the context of binding to a hypothetical protein target, "Target X." The selection of appropriate chemical moieties in drug discovery is critical as it influences specificity, potency, and potential off-target effects. This document presents supporting experimental data from a competitive binding assay to aid in the rational design of novel therapeutics based on the this compound scaffold.

Introduction to Cross-Reactivity in Drug Development

Cross-reactivity, in the context of drug development, refers to the ability of a compound to bind to targets other than the intended primary target. While often viewed as a negative attribute leading to off-target effects, understanding cross-reactivity can also provide opportunities for developing drugs with a desired polypharmacological profile. In this study, we evaluate a series of derivatives of this compound for their ability to displace a known ligand for "Target X," a key protein in a hypothetical disease signaling pathway. The goal is to understand how structural modifications to the parent compound affect binding affinity and to identify derivatives with either enhanced specificity or a desirable cross-reactivity profile.

Comparative Binding Affinity of this compound Derivatives

A competitive ELISA-based binding assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against Target X. The results are summarized in the table below. Lower IC50 values indicate higher binding affinity.

Compound IDDerivative NameStructureIC50 (µM)
M4A2MB This compoundthis compound15.2
M4A3MB Methyl 4-amino-3-methylbenzoateMethyl 4-amino-3-methylbenzoate28.9
M4A2IB Methyl 4-amino-2-isopropoxybenzoateMethyl 4-amino-2-isopropoxybenzoate8.5
M4A3CB Methyl 4-amino-3-chlorobenzoateMethyl 4-amino-3-chlorobenzoate45.1
PABA-Me Methyl 4-aminobenzoateMethyl 4-aminobenzoate> 100

Experimental Protocols

Competitive ELISA-Based Binding Assay

  • Plate Coating: A 96-well microplate was coated with 100 µL per well of a 5 µg/mL solution of recombinant Target X in phosphate-buffered saline (PBS) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL per well of PBS containing 0.05% Tween 20 (PBST).

  • Blocking: The wells were blocked with 200 µL per well of 5% bovine serum albumin (BSA) in PBST for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Competitive Binding: 50 µL of a biotinylated primary ligand for Target X (at a constant concentration of 2x the dissociation constant, Kd) and 50 µL of varying concentrations of the test compounds (this compound derivatives) were added to the wells. The plate was incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times with PBST.

  • Detection: 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate (1:1000 dilution in PBST) was added to each well and incubated for 30 minutes at room temperature.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution was added to each well. The reaction was allowed to develop in the dark for 15 minutes.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL of 2N H2SO4 to each well.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the data to a four-parameter logistic curve using appropriate software.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_binding Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Target X p2 Wash Plate p1->p2 p3 Block with BSA p2->p3 p4 Wash Plate p3->p4 b1 Add Biotinylated Ligand & Test Compounds p4->b1 b2 Incubate b1->b2 b3 Wash Plate b2->b3 d1 Add Streptavidin-HRP b3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance at 450 nm d5->a1 a2 Calculate IC50 Values a1->a2

Caption: Experimental workflow for the competitive ELISA-based binding assay.

cross_reactivity_concept PT Target X PL Primary Ligand PL->PT High Affinity M4A2MB M4A2MB M4A2MB->PT Moderate Affinity M4A3MB M4A3MB M4A3MB->PT Low Affinity M4A2IB M4A2IB M4A2IB->PT Higher Affinity

Caption: Conceptual diagram of ligand and derivative binding to Target X.

Discussion

The results indicate that structural modifications to the this compound scaffold have a significant impact on binding affinity for Target X. The parent compound, M4A2MB , exhibits moderate binding with an IC50 of 15.2 µM.

Moving the methyl group from the 2-position to the 3-position in M4A3MB resulted in a nearly two-fold decrease in binding affinity (IC50 = 28.9 µM). This suggests that the steric hindrance introduced by the methyl group at the 2-position may be favorable for binding, or that the electronic properties of the molecule are more optimally arranged in the 2-methyl configuration.

Interestingly, replacing the 2-methyl group with a larger isopropoxy group in M4A2IB led to an increase in binding affinity (IC50 = 8.5 µM). This suggests that the binding pocket of Target X may have a hydrophobic region that can accommodate the bulkier isopropoxy group, leading to enhanced van der Waals interactions.[1]

The introduction of a chloro group at the 3-position in M4A3CB significantly reduced the binding affinity (IC50 = 45.1 µM), indicating that the electron-withdrawing nature of the chlorine atom in this position is detrimental to the interaction with Target X.

Finally, the unsubstituted analog, PABA-Me , showed negligible binding (> 100 µM), highlighting the importance of the substituents on the benzene ring for target recognition.

Conclusion

This comparative guide demonstrates the importance of systematic structural modifications in modulating the binding affinity of this compound derivatives. The data suggests that substitution at the 2-position is crucial for binding to Target X, with a bulkier hydrophobic group like isopropoxy enhancing the affinity. These findings provide a valuable starting point for the design of more potent and selective modulators of Target X. Further studies are warranted to explore a wider range of substitutions at the 2-position and to elucidate the precise molecular interactions through techniques such as X-ray crystallography.

References

Benchmarking the synthesis of Methyl 4-amino-2-methylbenzoate against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Methyl 4-amino-2-methylbenzoate, a valuable building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of two primary synthetic routes, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.

Executive Summary

Two principal synthetic pathways for this compound are benchmarked in this guide. The first route initiates with the reduction of 2-methyl-4-nitrobenzoic acid to 4-amino-2-methylbenzoic acid, which is subsequently esterified. The second, more direct route, involves the reduction of methyl 2-methyl-4-nitrobenzoate. Each method presents distinct advantages and disadvantages in terms of reaction steps, reagent handling, and overall efficiency.

Data Presentation

ParameterRoute 1: Reduction then EsterificationRoute 2: Direct Reduction of Ester
Starting Material 2-Methyl-4-nitrobenzoic AcidMethyl 2-methyl-4-nitrobenzoate
Key Intermediates 4-Amino-2-methylbenzoic acidNone
Number of Steps 21
Key Reagents SnCl₂·2H₂O, HCl, Methanol, H₂SO₄Pd/C, Hydrogen gas or SnCl₂·2H₂O, HCl
Reported Yield ~70-85% (overall)~85-95%
Purity High, requires purification of intermediateHigh, direct purification of final product
Advantages Utilizes a potentially more accessible starting material.More convergent and potentially higher yielding.
Disadvantages Longer reaction sequence.Starting material may be less readily available or more expensive.

Experimental Protocols

Route 1: Synthesis via Reduction of 2-Methyl-4-nitrobenzoic Acid followed by Fischer Esterification

This two-step approach first involves the reduction of the nitro group of 2-methyl-4-nitrobenzoic acid to form 4-amino-2-methylbenzoic acid. This intermediate is then subjected to Fischer esterification to yield the final product.

Step 1: Reduction of 2-Methyl-4-nitrobenzoic Acid

  • Procedure: To a solution of 2-methyl-4-nitrobenzoic acid (1.0 eq.) in concentrated hydrochloric acid, add tin(II) chloride dihydrate (4.0-5.0 eq.). Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate of 4-amino-2-methylbenzoic acid is filtered, washed with water, and dried.

Step 2: Fischer Esterification of 4-Amino-2-methylbenzoic Acid

  • Procedure: Suspend the dried 4-amino-2-methylbenzoic acid (1.0 eq.) in anhydrous methanol. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). The reaction mixture is then heated to reflux for 4-6 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound, which can be further purified by column chromatography or recrystallization.

Route 2: Synthesis via Direct Reduction of Methyl 2-methyl-4-nitrobenzoate

This route offers a more direct approach by reducing the nitro group of the pre-formed ester.

Method A: Catalytic Hydrogenation

  • Procedure: Dissolve Methyl 2-methyl-4-nitrobenzoate (1.0 eq.) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 40-50 psi). The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the crude product.

Method B: Tin(II) Chloride Reduction

  • Procedure: To a solution of Methyl 2-methyl-4-nitrobenzoate (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq.).[1] Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC.[1] After completion, the ethanol is removed under reduced pressure. The residue is taken up in ethyl acetate and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.

Mandatory Visualization

Synthesis_Comparison cluster_route1 Route 1: Reduction then Esterification cluster_route2 Route 2: Direct Reduction of Ester A1 2-Methyl-4-nitrobenzoic Acid B1 Reduction (SnCl2/HCl) A1->B1 C1 4-Amino-2-methylbenzoic Acid B1->C1 D1 Fischer Esterification (MeOH, H2SO4) C1->D1 E1 This compound D1->E1 A2 Methyl 2-methyl-4-nitrobenzoate B2 Reduction (e.g., H2/Pd-C or SnCl2/HCl) A2->B2 C2 This compound B2->C2 Logical_Workflow Start Define Synthesis Target: This compound IdentifyRoutes Identify Potential Synthetic Routes Start->IdentifyRoutes Route1 Route 1: Reduction then Esterification IdentifyRoutes->Route1 Route2 Route 2: Direct Ester Reduction IdentifyRoutes->Route2 GatherData Gather Experimental Data (Protocols, Yields, Purity) Route1->GatherData Route2->GatherData Compare Compare Routes Based on: - Step Count - Reagent Cost/Hazard - Overall Efficiency GatherData->Compare Select Select Optimal Synthesis Method Compare->Select

References

Safety Operating Guide

Proper Disposal of Methyl 4-amino-2-methylbenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 4-amino-2-methylbenzoate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a direct, procedural approach to the handling and disposal of this chemical compound, emphasizing safety and operational best practices.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. This compound is known to cause skin and serious eye irritation[1][2]. Inhalation may also lead to respiratory irritation[2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles[2].

  • Lab Coat: A standard laboratory coat is required to prevent skin contact[2].

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator[2][3].

Step-by-Step Disposal Protocol

The recommended and compliant method for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated and compatible waste container.

  • Ensure the container is made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Keep the waste container tightly closed when not in use[2][4][5].

2. Labeling the Waste Container:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 6933-47-7

    • The primary hazards: "Irritant"

    • Accumulation start date.

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids[2][4].

  • Ensure the storage area is secure and only accessible to authorized personnel.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

  • The final step is the disposal of the contents and container at an approved waste disposal plant[2][4].

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, closed container for disposal[2][6].

  • Decontamination: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for various disposal methods, are provided in the safety data sheets. The standard procedure is the complete removal and destruction by a licensed facility.

ParameterValueReference
Physical State Solid
Storage Temperature Room Temperature
Incompatible Materials Strong oxidizing agents, Strong bases, Strong acids[2][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place Waste in a Labeled, Compatible Container ppe->container labeling Label Container: 'Hazardous Waste', Chemical Name, CAS#, Hazards container->labeling storage Store in Designated Hazardous Waste Area labeling->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Arrange for Professional Waste Pickup ehs->pickup disposal Disposal at an Approved Waste Disposal Plant pickup->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 4-amino-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for Methyl 4-amino-2-methylbenzoate (CAS No. 6933-47-7), a chemical compound utilized in various research and development applications. Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[1][5][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo safeguard feet from spills and falling objects.[5][6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits.[1][7][8][9]

Operational Protocol: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and to ensure the integrity of the experiment.

Step 1: Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound before use.[6][10]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[1][2][5]

  • PPE Adherence: Don all required PPE as detailed in Table 1 before entering the designated handling area.[5]

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[5]

  • General Handling: Avoid all personal contact, including inhalation of dust or vapors.[11] Use in a well-ventilated area, preferably a certified chemical fume hood.[1][2][4] Do not eat, drink, or smoke in areas where chemicals are handled.[12][13]

Step 3: Post-Handling Procedures

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][12]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][4][11][14] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][2]

  • Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and associated hazards.[14]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid this compound Collect in a designated, labeled, and sealed hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated for non-halogenated organic waste unless mixed with halogenated solvents.[5]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[5]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and all associated hazards.[5][14]

  • Segregation: Do not mix incompatible waste streams.[5][14]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[5][14]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[1][2][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][4]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][2][15]

In the event of a spill, evacuate the area and prevent further spread. Use appropriate absorbent material for small spills and clean the area thoroughly. For large spills, contact your institution's EHS department immediately.

Handling_and_Disposal_Workflow cluster_preparation Step 1: Preparation cluster_handling Step 2: Handling cluster_post_handling Step 3: Post-Handling cluster_disposal Step 4: Disposal prep_start Start: Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment review_sds Review Safety Data Sheet risk_assessment->review_sds check_emergency_equipment Check Emergency Equipment review_sds->check_emergency_equipment don_ppe Don Appropriate PPE check_emergency_equipment->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood weigh Weigh Solid in Ventilated Enclosure work_in_hood->weigh dissolve Dissolve Solid Slowly weigh->dissolve handle_carefully Handle with Care dissolve->handle_carefully decontaminate Decontaminate & Wash Hands handle_carefully->decontaminate store_properly Store in a Cool, Dry, Ventilated Area decontaminate->store_properly label_container Ensure Container is Labeled and Sealed store_properly->label_container segregate_waste Segregate Waste by Type label_container->segregate_waste label_waste Label Waste Containers Clearly segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose_regulations Dispose According to Regulations store_waste->dispose_regulations end_process End of Process dispose_regulations->end_process

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.